Thelin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
210421-74-2 |
|---|---|
Molecular Formula |
C18H15ClN2NaO6S2 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
sodium (4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |
InChI |
InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |
InChI Key |
HRFIVLUXADNCHX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |
Appearance |
Solid powder |
Other CAS No. |
210421-74-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Landscape of Thelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Thelin, a trade name for the compound Sitaxentan sodium. Due to potential ambiguity in the common name, this document also briefly addresses other compounds with similar-sounding names that may be of interest to researchers in related fields: Theophylline, L-Theanine, and Teralin. This guide is intended to serve as a valuable resource, presenting detailed chemical data, experimental methodologies, and visual representations of relevant biological pathways to support ongoing research and development efforts.
This compound (Sitaxentan Sodium)
Sitaxentan sodium was developed as a selective endothis compound-A (ETA) receptor antagonist for the treatment of pulmonary arterial hypertension.[1] Although it has since been withdrawn from the market due to concerns about liver toxicity, its chemical structure and mechanism of action remain of significant interest to the scientific community.[1]
Chemical Structure and Identifiers
The chemical identity of Sitaxentan, the active moiety of Sitaxentan sodium, is well-defined by its systematic nomenclature and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide[2] |
| SMILES | CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2[1] |
| InChI | InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3[2] |
| InChIKey | PHWXUGHIIBDVKD-UHFFFAOYSA-N[2] |
| CAS Number | 184036-34-8 (Sitaxentan), 210421-74-2 (Sitaxentan sodium)[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molecular Formula | C18H15ClN2O6S2 (Sitaxentan)[1] |
| Molecular Weight | 454.90 g/mol (Sitaxentan)[1] |
| Appearance | Yellow powder (Sitaxentan sodium)[3] |
| Water Solubility | pH-dependent: 0.4 mg/mL at pH 1, 77.8 mg/mL at pH 10 (Sitaxentan sodium)[3] |
| LogP | ~2[3] |
| Melting Point | Not specified in search results |
| pKa | Not specified in search results |
Experimental Protocols: Synthesis of Sitaxentan
-
Condensation: The synthesis begins with the condensation of 3-(chlorosulfonyl)thiophene-2-carboxylic acid methyl ester with 4-chloro-3-methylisoxazol-5-amine using sodium hydride in tetrahydrofuran (THF) to form the corresponding sulfonamide.
-
Hydrolysis: The resulting sulfonamide is then hydrolyzed with sodium hydroxide in methanol to yield the carboxylic acid.
-
Amide Formation: The carboxylic acid is reacted with N,O-dimethylhydroxylamine in the presence of carbonyldiimidazole (CDI) in THF to afford the corresponding Weinreb amide.
-
Grignard Reaction: The final step involves the condensation of the amide with the Grignard reagent, 6-methyl-1,3-benzodioxol-5-ylmethyl magnesium chloride, in THF. This Grignard reagent is prepared from 5-methyl-1,3-benzodioxole via chloromethylation followed by reaction with magnesium in THF.
This synthetic pathway highlights the key chemical transformations required to assemble the complex molecular architecture of Sitaxentan.
Mechanism of Action: Endothis compound Receptor Signaling Pathway
Sitaxentan functions as a selective antagonist of the endothis compound-A (ETA) receptor. Endothis compound-1 (ET-1) is a potent vasoconstrictor that, upon binding to the ETA receptor on smooth muscle cells, triggers a signaling cascade leading to vasoconstriction and cell proliferation. By blocking this interaction, Sitaxentan mitigates these effects.
Caption: Endothis compound-1 signaling pathway and the inhibitory action of this compound (Sitaxentan).
Other "The"-Named Compounds of Interest
To provide a comprehensive resource, this section briefly details other compounds that may be of interest due to their similar-sounding names.
Theophylline
Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4]
| Identifier | Value |
| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione |
| SMILES | CN1C2=C(NC=N2)C(=O)N(C1=O)C |
| InChI | InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) |
| InChIKey | ZFXYFBGIUFBOJW-UHFFFAOYSA-N |
| CAS Number | 58-55-9 |
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 180.16 g/mol [4] |
| Appearance | White crystalline powder[4] |
| Melting Point | 270-274 °C[4] |
| Water Solubility | Slightly soluble |
Experimental Protocol: Synthesis of Theophylline (Traube Synthesis) The Traube synthesis is a classical method for preparing purines. A general outline for the synthesis of Theophylline is as follows:
-
Condensation: N,N'-dimethylurea is condensed with cyanoacetic acid to form cyanoacetyl-dimethylurea.
-
Cyclization: The intermediate is cyclized to form 6-amino-1,3-dimethyluracil.
-
Nitrosation: The uracil derivative is treated with nitrous acid to yield the 5-nitroso derivative.
-
Reduction: The nitroso group is reduced to an amino group, forming 5,6-diamino-1,3-dimethyluracil.
-
Ring Closure: The final purine ring is formed by reacting the diamine with formic acid, followed by methylation to yield Theophylline.[5]
L-Theanine
L-Theanine is an amino acid analogue of L-glutamate and L-glutamine and is found naturally in tea plants.[6] It is known for its calming effects.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid |
| SMILES | CCNC(=O)CC--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
| InChIKey | DATAGRPVKZEWHA-YFKPBYRVSA-N |
| CAS Number | 3081-61-6 |
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.20 g/mol [6] |
| Appearance | White crystalline powder |
| Melting Point | 217-218 °C |
| Water Solubility | Soluble[6] |
Experimental Protocol: Synthesis of L-Theanine A common method for the synthesis of L-Theanine involves the following steps:
-
Esterification: L-glutamic acid is first esterified to protect the carboxylic acid group.
-
Amidation: The γ-carboxylic acid group of the protected L-glutamic acid is then reacted with ethylamine to form the corresponding amide.
-
Deprotection: The protecting group is removed to yield L-Theanine.
Teralin
Teralin is a less common compound and appears to be a trade name for a disinfectant, not a pharmaceutical. However, in chemical databases, "Teralin" also refers to a specific isoflavone.
| Identifier | Value |
| IUPAC Name | 7-hydroxy-3-(4-hydroxy-2-methoxyphenyl)chromen-4-one[7] |
| SMILES | COC1=CC=C(C=C1O)C2=COC3=CC(=O)C=C(C3=C2)O |
| InChI | InChI=1S/C16H12O5/c1-20-14-6-9(17)2-4-11(14)13-8-21-15-7-10(18)3-5-12(15)16(13)19/h2-8,17-18H,1H3 |
| InChIKey | MXDNXMXAOOHCKT-UHFFFAOYSA-N[7] |
| CAS Number | 76345-73-8 |
| Molecular Formula | C16H12O5[7] |
| Molecular Weight | 284.26 g/mol [7] |
| Appearance | Not specified |
| Melting Point | Not specified |
| Water Solubility | Not specified |
Due to the non-pharmaceutical nature of "Teralin" as a disinfectant and the limited information on the synthesis of the isoflavone of the same name in the provided search results, a detailed experimental protocol is not included.
Conclusion
This technical guide has provided a detailed examination of the chemical structure of this compound (Sitaxentan sodium), including its identifiers, physicochemical properties, and a summary of its synthetic pathway. Furthermore, it has offered a visual representation of its mechanism of action through the endothis compound receptor signaling pathway. To address potential ambiguities, the guide also presented concise information on other relevant compounds: Theophylline, L-Theanine, and Teralin. It is our hope that this consolidated information will be a valuable asset for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. Sitaxentan - Wikipedia [en.wikipedia.org]
- 2. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Theophylline [sitem.herts.ac.uk]
- 6. L-Theanine | C7H14N2O3 | CID 439378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Teralin | C16H12O5 | CID 14077813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thelin (Sitaxentan): A Technical Whitepaper on a Selective Endothelin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Sitaxentan, formerly marketed as Thelin, a potent and selective endothis compound-A (ETA) receptor antagonist developed for the treatment of pulmonary arterial hypertension (PAH). Despite its efficacy in improving key clinical endpoints, Sitaxentan was voluntarily withdrawn from the market in 2010 due to concerns over idiosyncratic, and in some cases fatal, liver toxicity.[1][2] This whitepaper details the discovery, mechanism of action, pharmacokinetic profile, and clinical trial data of Sitaxentan. It also presents detailed experimental protocols for key assays and visualizes the compound's signaling pathway and a representative experimental workflow, offering valuable insights for researchers in the field of endothis compound receptor antagonism and drug development.
Discovery and Development
Sitaxentan, with the development code TBC-11251, was discovered and developed by Encysive Pharmaceuticals.[2] It was designed as a highly selective antagonist for the endothis compound-A (ETA) receptor, aiming to offer a more targeted therapeutic approach compared to dual ETA/ETB receptor antagonists like bosentan. The rationale was that selective ETA blockade would inhibit the detrimental vasoconstrictive and proliferative effects of endothis compound-1 (ET-1), while preserving the beneficial functions of the ETB receptor, such as nitric oxide production and ET-1 clearance.[2]
Sitaxentan received marketing approval in the European Union, Canada, and Australia for the treatment of PAH.[2] However, it faced regulatory hurdles in the United States, with the FDA issuing multiple "approvable but not yet approved" letters due to unresolved efficacy concerns.[2] In 2008, Pfizer acquired Encysive Pharmaceuticals and, in 2010, made the decision to voluntarily withdraw Sitaxentan from all markets and halt all clinical trials due to the emergence of new data linking the drug to a risk of fatal liver injury that was not predictable by routine monitoring.[1][2]
Chemical Synthesis
The synthesis of Sitaxentan, N-(4-chloro-3-methylisoxazol-5-yl)-2-(2-(6-methyl-1,3-benzodioxol-5-yl)acetyl)thiophene-3-sulfonamide, would likely involve a multi-step process culminating in the formation of the sulfonamide bond. A potential retrosynthetic analysis suggests the key disconnection at the sulfonamide linkage, leading to two main precursors: 4-chloro-3-methylisoxazol-5-amine and a thiophene-3-sulfonyl chloride derivative bearing the acetyl side chain. The synthesis would likely proceed through the following key stages:
-
Synthesis of the Isoxazole Moiety: Preparation of 4-chloro-3-methylisoxazol-5-amine.
-
Synthesis of the Thiophene Core: Functionalization of a thiophene starting material to introduce the sulfonyl chloride and the acetyl side chain with the benzodioxole group.
-
Coupling and Final Product Formation: Reaction of the isoxazole amine with the thiophene sulfonyl chloride to form the final sulfonamide product.
Mechanism of Action
Sitaxentan is a competitive and highly selective antagonist of the endothis compound-A (ETA) receptor.[2] Endothis compound-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that is overexpressed in patients with PAH.[3][4] ET-1 exerts its effects through two receptor subtypes: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cellular proliferation.
-
ETB Receptors: Found on both endothelial and smooth muscle cells, their activation can lead to vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction (on smooth muscle cells), as well as clearance of circulating ET-1.
Sitaxentan exhibits a high selectivity for the ETA receptor, with a binding affinity approximately 6,500-fold greater than for the ETB receptor.[5] By blocking the ETA receptor, Sitaxentan inhibits the downstream signaling cascade responsible for vasoconstriction and proliferation of pulmonary arterial smooth muscle cells, thereby reducing pulmonary vascular resistance and improving hemodynamics in patients with PAH.
Signaling Pathway Diagram
Caption: Signaling pathway of Endothis compound-1 and the inhibitory action of Sitaxentan.
Pharmacokinetic Profile
Sitaxentan exhibits a pharmacokinetic profile suitable for once-daily oral administration.
| Parameter | Value | Reference |
| Bioavailability | 70% to 100% | [2] |
| Protein Binding | >99% | [2] |
| Metabolism | Hepatic (CYP2C9 and CYP3A4-mediated) | [2] |
| Elimination Half-life | Approximately 10 hours | [2] |
| Excretion | Renal (50-60%) and Fecal (40-50%) | [2] |
Clinical Trial Data
Several key clinical trials evaluated the efficacy and safety of Sitaxentan in patients with PAH.
STRIDE-1 Trial
A randomized, double-blind, placebo-controlled study.
| Endpoint | Placebo | Sitaxentan 100 mg | Sitaxentan 300 mg |
| Change in 6-Minute Walk Distance (meters) | - | Significant Improvement | Significant Improvement |
| Cardiopulmonary Hemodynamics | - | Significant Improvement | Significant Improvement |
Source: Adapted from[3]
STRIDE-2 Trial
A multicenter, randomized, double-blind, placebo-controlled study with an open-label bosentan arm.
| Endpoint | Placebo | Sitaxentan 100 mg | Bosentan (open-label) |
| Change in 6-Minute Walk Distance (meters from placebo) | - | +31.4 | +29.5 |
| Improvement in WHO Functional Class | - | Statistically Significant | Not Statistically Significant |
| Liver Function Abnormality Rate (>3x ULN) | 6% | 3% | 11% |
Source: Adapted from[6]
Experimental Protocols
In Vitro ETA Receptor Binding Assay
Objective: To determine the binding affinity of Sitaxentan for the ETA receptor.
Materials:
-
Human recombinant ETA receptor expressed in a suitable cell line (e.g., CHO cells).
-
Radiolabeled endothis compound-1 ([¹²⁵I]-ET-1).
-
Sitaxentan stock solution.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of Sitaxentan in binding buffer.
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-ET-1, the cell membrane preparation expressing the ETA receptor, and varying concentrations of Sitaxentan or vehicle control.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of Sitaxentan and determine the IC₅₀ value (the concentration of Sitaxentan that inhibits 50% of the specific binding of [¹²⁵I]-ET-1).
Experimental Workflow Diagram
Caption: Workflow for an in vitro ETA receptor binding assay.
Conclusion
Sitaxentan (this compound) represents a significant case study in drug development, highlighting the potential of highly selective receptor antagonism while underscoring the critical importance of thorough safety evaluation. Its journey from a promising therapeutic for PAH to its withdrawal due to severe hepatotoxicity provides valuable lessons for the pharmaceutical industry. The data and protocols presented in this whitepaper offer a detailed retrospective for researchers and professionals engaged in the development of novel therapeutics, particularly in the realm of cardiovascular and pulmonary diseases.
References
- 1. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitaxentan - Wikipedia [en.wikipedia.org]
- 3. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. The pharmacokinetic profile of sitaxsentan, a selective endothis compound receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitaxsentan Proves Effective in Pulmonary Arterial Hypertension : The phase III trial found that the 100-mg dose improved WHO functional class vs. placebo. | MDedge [mdedge.com]
An In-Depth Technical Guide to the In Vitro Characterization of Thelin (Sitaxentan) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the bioactivity of Thelin (Sitaxentan), a selective endothis compound-A (ETA) receptor antagonist. This compound was developed for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by elevated levels of the potent vasoconstrictor endothis compound-1 (ET-1).[1][2] While this compound has been withdrawn from the market due to concerns of liver toxicity, the principles and methods for characterizing its bioactivity remain highly relevant for the development of new endothis compound receptor antagonists (ERAs).[3][4]
Mechanism of Action: Selective ETA Receptor Antagonism
Endothis compound-1 (ET-1) is a 21-amino acid peptide that exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[5]
-
ETA Receptors: Located predominantly on vascular smooth muscle cells, activation of ETA receptors by ET-1 leads to potent vasoconstriction and cellular proliferation.[4][5]
-
ETB Receptors: Found on both vascular endothelial cells and smooth muscle cells.[4] Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a crucial role in clearing circulating ET-1.[6][7]
In PAH, overexpression of ET-1 leads to excessive ETA-mediated vasoconstriction and vascular remodeling.[1] this compound is a small molecule, competitive antagonist that selectively blocks the action of ET-1 on the ETA receptor.[2][3] This selectivity is its key pharmacological feature, intended to inhibit the detrimental vasoconstrictive effects of ET-1 while preserving the beneficial vasodilatory and clearance functions of the ETB receptor.[6]
Quantitative Bioactivity Data
This compound's primary in vitro characteristic is its high selectivity for the ETA receptor over the ETB receptor. This is quantified through receptor binding and functional inhibition assays.
| Parameter | Value | Receptor | Description |
| Selectivity Ratio (Affinity) | ~6,500-fold | ETA vs. ETB | Indicates this compound has an approximately 6,500 times higher binding affinity for the ETA receptor compared to the ETB receptor.[8] |
| Selectivity Ratio (Affinity) | ~6,000-fold | ETA vs. ETB | In vitro studies show an ETA:ETB affinity ratio of about 6000:1.[9] |
| IC₅₀ (ETA) | 1.4 nM | ETA | The concentration of this compound required to inhibit 50% of the ET-1 binding or functional response at the ETA receptor.[10] |
| Kᵢ (ETA) | 0.43 nM | ETA | The inhibition constant, representing the binding affinity of this compound to the ETA receptor.[10] |
| IC₅₀ (ETB) | 9,800 nM | ETB | The concentration of this compound required to inhibit 50% of the ET-1 binding or functional response at the ETB receptor.[10] |
Key Experimental Protocols
The following sections describe the standard in vitro assays used to determine the binding affinity, functional antagonism, and metabolic profile of this compound.
This assay quantifies the affinity of this compound for ETA and ETB receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the inhibition constant (Kᵢ) of this compound for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of either human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).
-
Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [¹²⁵I]-ET-1) is incubated with the prepared cell membranes.
-
Test Compound Addition: Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
This assay measures this compound's ability to block the intracellular signaling cascade initiated by ET-1 binding to its receptor. ETA receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).
Objective: To determine the functional potency (IC₅₀) of this compound in blocking ET-1-induced calcium flux.
Methodology:
-
Cell Culture: Cells expressing ETA or ETB receptors are cultured and seeded into microplates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1 (the agonist).
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in [Ca²⁺]ᵢ, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound.
These assays are critical for understanding the drug's metabolic fate and potential for drug-drug interactions and toxicity. This compound's metabolism is primarily hepatic, mediated by cytochrome P450 enzymes.[3]
Objective: To identify the primary metabolic pathways and CYP450 enzymes involved in this compound's metabolism.
Methodology:
-
Incubation System: this compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes. The incubation mixture also includes necessary cofactors like NADPH.
-
Reaction: The reaction is allowed to proceed for a set time and then terminated.
-
Sample Analysis: The samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Enzyme Identification: To identify the specific CYP enzymes responsible for metabolism (e.g., CYP2C9 and CYP3A4), the assay can be repeated using specific recombinant human CYP enzymes or by using selective chemical inhibitors of different CYP isoforms.[3]
Visualizations: Pathways and Workflows
Caption: this compound selectively blocks the ETA receptor, inhibiting vasoconstriction.
Caption: Workflow for determining this compound's receptor binding affinity.
Conclusion
The in vitro characterization of this compound (Sitaxentan) demonstrates its high potency and selectivity as an antagonist of the endothis compound-A receptor. Standardized methodologies, including radioligand binding assays and functional calcium mobilization assays, are essential for quantifying its bioactivity and confirming its mechanism of action. Furthermore, in vitro metabolism studies are crucial for predicting its pharmacokinetic profile and potential for adverse effects, which, in the case of this compound, foreshadowed the hepatotoxicity that ultimately led to its market withdrawal.[3][11] These in vitro tools remain fundamental to the discovery and development of safer and more effective therapies for pulmonary arterial hypertension and other endothis compound-mediated diseases.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitaxentan - Wikipedia [en.wikipedia.org]
- 4. Endothis compound Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Endothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sitaxsentan: a novel endothis compound-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothis compound Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sitaxentan: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An overview of the preclinical toxicity and potential carcinogenicity of sitaxentan (this compound®), a potent endothis compound receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Protein Binding Targets for Thelin (Sitaxentan)
Disclaimer: The query "Thelin protein" does not correspond to a known protein. "this compound" is the former brand name for the drug sitaxentan , a selective endothis compound A (ETA) receptor antagonist. This guide will therefore focus on the identification and characterization of the protein binding target of the drug this compound (sitaxentan).
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies used to identify and characterize the protein binding target of the small molecule drug this compound (sitaxentan). The primary binding target of sitaxentan is the Endothis compound A (ETA) Receptor , a G protein-coupled receptor (GPCR).[1][2] This document details the experimental protocols for target identification and binding characterization, presents quantitative binding data, and visualizes the relevant signaling pathways and experimental workflows.
Identification of the Endothis compound A Receptor as the Primary Binding Target
The identification of the ETA receptor as the molecular target of sitaxentan involves a combination of computational and experimental approaches. Initial drug discovery efforts often utilize high-throughput screening of compound libraries against known disease targets. Subsequent validation and characterization are performed using various biophysical and biochemical assays.
Experimental Approaches for Target Identification:
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique for isolating and identifying the binding partners of a specific compound from a complex biological sample, such as a cell lysate.[3][4][5][6]
-
Radioligand Binding Assays: These assays are used to determine the affinity and selectivity of a drug for its receptor by competing with a radiolabeled ligand.[7][8]
-
Photoaffinity Labeling: This method uses a photoreactive version of the drug to covalently bind to its target protein upon UV irradiation, allowing for subsequent identification.[9]
Quantitative Analysis of Sitaxentan Binding to the Endothis compound A Receptor
The interaction between sitaxentan and the ETA receptor has been quantified using various assays, providing key parameters such as binding affinity (Ki, KD) and inhibitory concentration (IC50). These values are crucial for understanding the drug's potency and selectivity.
| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |
| Ki | ~0.6 nM | - | In vitro competitive receptor binding assay | [7] |
| IC50 | 7.3 nM | - | Endothis compound A (ETA) receptor antagonist assay | [2] |
| Selectivity | ~6500-fold for ETA over ETB | - | - | [1] |
| pA2 | 8.0 | Isolated murine femoral arteries | Functional assay (contraction) | [10] |
| KD | 1.65 ± 0.8 nM | Human left ventricle | Competition binding assay | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and characterization of the sitaxentan-ETA receptor interaction.
3.1. Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Identification
This protocol outlines the general steps for identifying the protein target of a small molecule drug like sitaxentan.
-
Immobilization of the Ligand:
-
Synthesize a derivative of sitaxentan with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).
-
Couple the sitaxentan derivative to the activated solid support.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
-
Preparation of Cell Lysate:
-
Culture cells expressing the potential target receptor (e.g., human aortic smooth muscle cells).
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors to extract the proteins.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the sitaxentan-coupled beads to allow for binding.
-
Wash the beads with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
3.2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.[11][12][13][14][15]
-
Immobilization of the Receptor:
-
Covalently immobilize the purified ETA receptor onto a sensor chip surface.
-
-
Binding Analysis:
-
Flow a solution of sitaxentan at various concentrations over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.
-
Regenerate the sensor surface between injections to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3.3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18][19][20]
-
Sample Preparation:
-
Prepare a solution of the purified ETA receptor in the sample cell.
-
Prepare a solution of sitaxentan in the injection syringe. Both solutions must be in the same buffer.
-
-
Titration:
-
Inject small aliquots of the sitaxentan solution into the receptor solution at a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Visualization of Pathways and Workflows
4.1. Experimental Workflow for Target Identification
4.2. Endothis compound A Receptor Signaling Pathway
References
- 1. Sitaxsentan, a selective endothis compound-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. drughunter.com [drughunter.com]
- 10. Selective endothis compound A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. reactionbiology.com [reactionbiology.com]
Thelin (Sitaxentan): A Technical Guide on its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Thelin (sitaxentan sodium) is a selective endothis compound-A receptor antagonist that was granted marketing authorization in the European Union, Canada, and Australia for the treatment of pulmonary arterial hypertension (PAH). In 2010, the manufacturer voluntarily withdrew the product worldwide due to a risk of severe, idiosyncratic hepatotoxicity.[1][2] This document is intended for scientific and research purposes only and summarizes publicly available data on the drug's pharmacokinetic and pharmacodynamic properties.
Executive Summary
Sitaxentan is a sulfonamide-class, small molecule that acts as a potent and highly selective competitive antagonist of the endothis compound-A (ETᴀ) receptor.[1][2] In patients with pulmonary arterial hypertension, who have elevated levels of the potent vasoconstrictor endothis compound-1 (ET-1), sitaxentan was developed to block the ET-1 signaling pathway, leading to vasodilation and a decrease in pulmonary vascular resistance.[1][3] It is metabolized primarily by hepatic cytochrome P450 enzymes, notably CYP2C9 and CYP3A4, and is a potent inhibitor of CYP2C9, leading to significant drug-drug interactions.[3][4] The drug exhibits a terminal half-life of approximately 7 to 10 hours.[1][3] Despite demonstrated efficacy in improving exercise capacity in PAH patients, its association with fatal liver injury led to its market withdrawal.[2][5]
Pharmacodynamics
Mechanism of Action
Endothis compound-1 (ET-1) is a powerful vasoconstrictor peptide that mediates its effects through two receptor subtypes: ETᴀ and ETʙ.[6][7] In the vascular system, ETᴀ receptors are located on vascular smooth muscle cells and their activation leads to prolonged vasoconstriction and cell proliferation.[8][9] ETʙ receptors are found on both endothelial cells, where they mediate vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where they can also cause vasoconstriction.[3][6] Patients with PAH exhibit elevated levels of ET-1 in plasma and lung tissue.[3][4]
Sitaxentan is a competitive antagonist with a high selectivity for the ETᴀ receptor, exhibiting an affinity approximately 6,500-fold greater for the ETᴀ receptor than for the ETʙ receptor.[2][10][11] By selectively blocking the ETᴀ receptor, sitaxentan inhibits the vasoconstrictive and proliferative effects of ET-1, while preserving the potential beneficial effects of ETʙ receptor activation, such as ET-1 clearance and vasodilation.[2][3] This targeted action results in a reduction of pulmonary vascular resistance and pressure.
Pharmacodynamic Effects
Clinical studies demonstrated that sitaxentan treatment in patients with PAH led to significant improvements in exercise capacity, as measured by the 6-minute walk distance (6MWD), and improvements in WHO functional class.[9][11][12] Hemodynamic assessments showed a reduction in mean pulmonary artery pressure and pulmonary vascular resistance.[12] Treatment has also been associated with a dose-related decrease in hemoglobin and hematocrit, which typically stabilizes after the first few weeks of therapy.[4]
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Sitaxentan is rapidly absorbed after oral administration, with good intestinal absorption.[3][10] It is highly bound to plasma proteins, primarily albumin.[10] The drug is extensively metabolized in the liver, and its major metabolites are considered to have no clinically relevant activity.[3] Elimination occurs through both renal and fecal routes.
Table 1: Summary of Sitaxentan Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Bioavailability | 70% to 100% | [2] |
| Time to Cₘₐₓ (Tₘₐₓ) | ~3 hours | [10] (implied) |
| Protein Binding | >99.5% (predominantly albumin) | [3][10] |
| Metabolism | Hepatic, via CYP2C9 and CYP3A4 | [1][3] |
| Elimination Half-life (t₁/₂) | ~7-10 hours | [1][2][3] |
| Apparent Clearance (CL/F) | 82.3–94.9 mL/min | [10][13] |
| Apparent Volume of Distribution (Vz/F) | 64.8–69.6 L | [10][13] |
| Excretion (after radiolabelled dose) | ~55-60% Urine, ~40-41% Feces | [3][10] |
| Unchanged Drug in Urine | ~1% | [3] |
Metabolism and Drug Interactions
Sitaxentan's metabolism is primarily mediated by CYP2C9 and CYP3A4.[1][3] Crucially, sitaxentan is also a moderately potent inhibitor of CYP2C9.[3][4] This leads to a clinically significant drug-drug interaction with substrates of CYP2C9, most notably warfarin. Co-administration of sitaxentan with S-warfarin can nearly double the area under the curve (AUC) of S-warfarin, necessitating close monitoring and significant dose reduction of warfarin to avoid over-anticoagulation.[4][14]
While sitaxentan is also a weak inhibitor of CYP3A4, co-administration with sildenafil (a CYP3A4 substrate) resulted in only a modest, statistically significant increase in sildenafil exposure that was not deemed clinically significant.[15] Conversely, co-administration with cyclosporine (a CYP3A4 inhibitor) resulted in a 6-fold increase in sitaxentan concentrations, and this combination is contraindicated.[4]
References
- 1. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitaxentan - Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. An overview of the preclinical toxicity and potential carcinogenicity of sitaxentan (this compound®), a potent endothis compound receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Endothis compound-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A network map of endothis compound mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetic profile of sitaxsentan, a selective endothis compound receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sitaxentan: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of sitaxsentan, an endothis compound-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetic profile of sitaxsentan, a selective endothis compound receptor antagonist, in varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Interactions in Pulmonary Arterial Hypertension and Their Implications | ECR Journal [ecrjournal.com]
- 15. The effects of sitaxentan on sildenafil pharmacokinetics and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Thelin (Sitaxentan): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability characteristics of Thelin (Sitaxentan), an orally active, selective endothis compound-A (ETᴀ) receptor antagonist. Sitaxentan was developed for the treatment of pulmonary arterial hypertension (PAH) but was later withdrawn from the market.[1] This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and visualizes key pathways and workflows relevant to its development.
Introduction to this compound (Sitaxentan)
Sitaxentan sodium, known by the proposed trade name this compound, is a sulfonamide-class small molecule that selectively blocks the action of endothis compound-1 on the ETᴀ receptor.[1] This targeted mechanism was intended to inhibit vasoconstriction and smooth muscle proliferation, key pathological features of PAH.[2] Despite its efficacy, this compound was withdrawn globally due to concerns of fatal liver injury.[1] Understanding its fundamental properties, such as solubility and stability, remains crucial for researchers studying endothis compound receptor antagonists and for the broader field of drug development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Sitaxentan is described as a yellow powder, and its sodium salt is a single non-hygroscopic, crystalline polymorph.[3]
Quantitative Solubility Data
The available solubility data for Sitaxentan sodium in various solvents is summarized below. The compound exhibits pH-dependent aqueous solubility.
| Solvent | pH | Temperature | Solubility |
| Aqueous Buffer | > 5.5 | Not Stated | 78 mg/mL (Maximum)[3] |
| Water | N/A | Not Stated | 33.33 mg/mL[4] |
| Methanol | N/A | Not Stated | Highly Soluble[3] |
| N,N-dimethylformamide (DMF) | N/A | Not Stated | Highly Soluble[3] |
| Dimethyl sulfoxide (DMSO) | N/A | Not Stated | 15 mg/mL |
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
The Shake-Flask method is the gold standard for determining thermodynamic solubility. The following protocol is a generalized procedure based on established methodologies.
Objective: To determine the equilibrium solubility of Sitaxentan in a buffered aqueous solution.
Materials:
-
Sitaxentan sodium powder
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method for Sitaxentan
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Preparation: Add an excess amount of Sitaxentan sodium powder to a glass flask. The excess solid is necessary to ensure that a saturated solution is achieved.[5]
-
Solvent Addition: Add a known volume of the pre-equilibrated (e.g., 25°C or 37°C) aqueous buffer to the flask.
-
Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] The duration should be sufficient to allow the concentration of the dissolved solid to become constant.
-
Phase Separation: After equilibration, allow the suspension to settle for a period (e.g., 18-24 hours) or centrifuge the samples to separate the undissolved solid from the supernatant.[5]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from undissolved particles, immediately filter the sample using a syringe filter.
-
Quantification: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC assay. Analyze the sample using the validated HPLC method to determine the concentration of Sitaxentan.
-
Calculation: The determined concentration represents the equilibrium solubility of Sitaxentan under the specified conditions (pH, temperature). The experiment should be performed in triplicate to ensure accuracy.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the Shake-Flask method for solubility.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. For Sitaxentan, it has been noted that the active substance is photostable and has undergone standard stress studies.[3]
Forced Degradation Studies
Forced degradation (or stress testing) studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[6] While specific quantitative results for Sitaxentan are not publicly available, the typical stress conditions mandated by the International Council for Harmonisation (ICH) guidelines are outlined below.[7] A target degradation of 5-20% is generally considered appropriate for validating the analytical method.[3]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or heated (e.g., 60-80°C) for a specified duration.[8] | To identify degradation products susceptible to low pH. |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or heated (e.g., 60-80°C) for a specified duration.[8] | To identify degradation products susceptible to high pH. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature for a specified duration.[6] | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Dry heat (e.g., 60-80°C) for a specified duration in a temperature-controlled oven.[8] | To assess the impact of heat on the solid-state stability. |
| Photostability | Exposure to a light source providing combined UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[3] | To determine if the drug is light-sensitive. |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of Sitaxentan under various stress conditions and to support the validation of a stability-indicating HPLC method.
Materials:
-
Sitaxentan sodium powder and/or drug product
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: pH meter, temperature-controlled ovens, photostability chamber, HPLC system.
-
Solvents for sample preparation (e.g., Methanol, Acetonitrile, Water)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Sitaxentan in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature or heat to 60°C for a set time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature for a set time.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Store at room temperature, protected from light, for a set time.
-
Withdraw samples at intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid Sitaxentan powder in a petri dish.
-
Place it in a temperature-controlled oven at 80°C for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a weighed amount of the powder and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution of Sitaxentan to light conditions as specified in ICH Q1B guidelines.
-
Simultaneously, store control samples in the dark.
-
After the exposure period, prepare the samples for HPLC analysis.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all process-related impurities and degradation products. Peak purity analysis (e.g., using a PDA detector) should be performed to confirm that the Sitaxentan peak is free from co-eluting degradants.
Workflow for a Forced Degradation Study
Caption: Overview of a typical forced degradation workflow.
Mechanism of Action: Endothis compound-A Receptor Signaling
Sitaxentan acts as a selective antagonist at the ETᴀ receptor. Endothis compound-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes: ETᴀ and ETʙ. The ETᴀ receptors are located on vascular smooth muscle cells, and their activation leads to vasoconstriction and proliferation. By selectively blocking the ETᴀ receptor, Sitaxentan was designed to inhibit these detrimental effects while preserving the potential benefits of ETʙ receptor activation, such as nitric oxide production and clearance of ET-1.[1]
Simplified Endothis compound-A Signaling and Sitaxentan Blockade
Caption: Sitaxentan blocks ET-1 binding to the ETᴀ receptor.
Conclusion
This guide provides a consolidated overview of the publicly available solubility and stability information for this compound (Sitaxentan). The compound demonstrates pH-dependent aqueous solubility, with high solubility in organic solvents like methanol and DMF. While it is known to be photostable and has undergone comprehensive stress testing, specific quantitative degradation data remains proprietary. The detailed protocols and workflows presented herein offer a robust framework for researchers engaged in the analysis of similar endothis compound receptor antagonists or other small molecule drug candidates, highlighting the critical steps in characterizing these fundamental physicochemical properties.
References
- 1. Sitaxentan - Wikipedia [en.wikipedia.org]
- 2. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech-asia.org [biotech-asia.org]
- 8. biomedres.us [biomedres.us]
Navigating the Synthesis of Estrone (Theelin) Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Historically known as Theelin, estrone (E1) is a crucial steroidal estrogen and a primary precursor to estradiol. Its foundational tetracyclic structure has served as a versatile scaffold for the development of a myriad of analogues and derivatives with diverse pharmacological applications. This technical guide provides an in-depth exploration of the core synthetic strategies, experimental methodologies, and relevant signaling pathways associated with estrone and its modified forms.
Core Synthetic Strategies
The total synthesis of estrone has been a landmark achievement in organic chemistry, with numerous routes developed since the pioneering work of Anner and Miescher in 1948.[1] A highly practical and industrially scalable approach was later developed by Torgov and his colleagues.[2] Modern synthetic endeavors often focus on creating analogues with modified biological activity, improved pharmacokinetic profiles, or novel therapeutic applications. These strategies can be broadly categorized into:
-
Modification of the Steroid Nucleus: Alterations to the A, B, C, or D rings of the estrone core can profoundly impact biological activity. This includes the introduction of heteroatoms, changes in ring size, and the installation of various functional groups.
-
Derivatization at the C3 Phenolic Hydroxyl Group: The C3 hydroxyl group is a common site for modification, often to create prodrugs with enhanced oral bioavailability or to attach linkers for targeted drug delivery.
-
Modification at the C17 Ketone: The C17 ketone is another key functional handle for derivatization. Reductive amination, Wittig reactions, and Grignard additions are frequently employed to introduce diverse substituents at this position, leading to compounds with altered receptor binding affinities and signaling properties.
Experimental Protocols
The synthesis of estrone analogues often involves multi-step sequences requiring a range of organic reactions. Below are representative protocols for key transformations.
Torgov Synthesis: A Convergent Approach
The Torgov synthesis is a classic example of a convergent strategy for constructing the steroid skeleton. A key step involves the condensation of 6-methoxy-1-tetralone with the vinyl Grignard reagent, followed by an acid-catalyzed cyclization with 2-methyl-1,3-cyclopentanedione.[2]
Step 1: Synthesis of the Secosteroid Intermediate
-
To a solution of 6-methoxy-1-tetralone in dry tetrahydrofuran (THF) at 0 °C, add a solution of vinylmagnesium bromide in THF dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary allylic alcohol.
Step 2: Cyclization to the Estrane Skeleton
-
Dissolve the crude tertiary allylic alcohol and 2-methyl-1,3-cyclopentanedione in a suitable solvent such as tert-butanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to afford the tetracyclic estrone precursor.
Demethylation of Estrone Methyl Ether
The final step in many estrone syntheses is the cleavage of the C3 methyl ether to unveil the phenolic hydroxyl group.
-
To a flask containing estrone methyl ether, add an excess of pyridinium hydrochloride.
-
Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere.
-
Maintain the temperature for a specified period until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and dissolve it in a suitable solvent.
-
Wash the organic solution with water and brine, then dry and purify the crude product to obtain estrone.
Quantitative Data Summary
The following table summarizes key quantitative data for estrone and a representative analogue.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Receptor Binding Affinity (IC50) |
| Estrone | C18H22O2 | 270.37 | 254-256 | Varies by receptor subtype |
| Estrone Methyl Ether | C19H24O2 | 284.40 | 169-171 | Lower than estrone |
Signaling Pathways
Estrone, primarily as a precursor to estradiol, exerts its biological effects by binding to estrogen receptors (ERs), which are nuclear hormone receptors. The two main subtypes are ERα and ERβ.
Caption: Simplified signaling pathway of estrone.
Upon entering the cell, estrone binds to the estrogen receptor, causing the dissociation of heat shock proteins and inducing a conformational change in the receptor. The hormone-receptor complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.
Experimental Workflow for Analogue Synthesis and Evaluation
The development of novel estrone analogues follows a structured workflow from design to biological evaluation.
Caption: Workflow for estrone analogue development.
This workflow begins with the rational design of new analogues based on structure-activity relationships (SAR) and computational modeling. The designed molecules are then synthesized through multi-step reaction sequences. Each synthesized compound is rigorously purified and its chemical structure confirmed using various analytical techniques. The pure analogues are then subjected to biological screening to assess their activity. Promising candidates may undergo further lead optimization to improve their properties before being selected for more advanced preclinical and clinical studies.
This guide provides a foundational overview for professionals engaged in the synthesis and development of estrone analogues. The rich history and continued relevance of this steroid nucleus ensure that it will remain an important target for synthetic and medicinal chemistry research.
References
Thelin (Sitaxentan): A Comprehensive Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thelin (sitaxentan sodium) is a highly selective endothis compound-A (ET-A) receptor antagonist that was developed for the treatment of pulmonary arterial hypertension (PAH). By blocking the vasoconstrictive effects of endothis compound-1 on the ET-A receptor, sitaxentan aimed to induce vasodilation in the pulmonary vasculature. Despite its efficacy in clinical trials, this compound was voluntarily withdrawn from the market in 2010 due to a risk of idiosyncratic, and potentially fatal, liver injury observed in post-marketing surveillance and emerging clinical trial data. This technical guide provides an in-depth overview of the preclinical safety and toxicity profile of sitaxentan, summarizing key findings from a range of non-clinical studies. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in understanding the toxicological characteristics of this compound.
Mechanism of Action: Selective Endothis compound-A Receptor Antagonism
Sitaxentan is an orally active and competitive antagonist of the endothis compound-A (ET-A) receptor, exhibiting a high degree of selectivity over the endothis compound-B (ET-B) receptor. The endothis compound system plays a crucial role in vasoconstriction and cell proliferation. In pathological conditions such as PAH, elevated levels of endothis compound-1 contribute to increased pulmonary vascular resistance. Sitaxentan's mechanism of action involves blocking the binding of endothis compound-1 to ET-A receptors on vascular smooth muscle cells, thereby inhibiting vasoconstriction and smooth muscle proliferation.
Acute Toxicity
Single-dose toxicity studies were conducted in mice and rats to determine the acute lethal effects of sitaxentan.
Table 1: Acute Toxicity of Sitaxentan
| Species | Route of Administration | Highest Non-Lethal Dose (mg/kg) |
| Mouse | Oral | 800 - 1200 |
| Intravenous (IV) | 200 - 300 | |
| Rat | Oral | 500 - 750 |
| Intravenous (IV) | 125 - 375 |
Experimental Protocol: Acute Toxicity Studies
-
Species: Mice and Rats.
-
Administration: Single oral gavage or intravenous injection.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for a specified period following administration.
-
Endpoints: Determination of the highest non-lethal dose and observation of toxic signs. At maximum tolerated doses, observed effects included tremors, subdued behavior, hunched appearance, labored breathing, and hypothermia.
Subchronic and Chronic Toxicity
Repeat-dose toxicity studies of sitaxentan were performed in mice, rats, and dogs to evaluate its safety profile over extended periods.
Key Findings:
-
Coagulopathy: Observed in rats and dogs.
-
Hepatic Effects: Increased serum alkaline phosphatase activity was noted in mice and dogs, along with hepatic hypertrophy in all species. In a 99-week rat carcinogenicity study, liver hypertrophy was observed at an increased incidence in males at 15 mg/kg/day and in females at 40 and 80 mg/kg/day. Centrilobular necrosis was present in both sexes at all dose levels in this study.
-
Hematological Effects: Decreased albumin, erythrocyte count, hemoglobin concentration, and hematocrit were observed.
-
Dosing Regimen: Twice-daily dosing resulted in increased toxicity compared to once-daily dosing, which correlated with increased trough plasma concentrations of sitaxentan.
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) in Repeat-Dose Toxicity Studies
| Species | Study Duration | NOAEL (mg/kg/day) | Key Findings at Higher Doses |
| Rat (juvenile) | - | 30 | Coagulation parameter changes |
| Rat | 26-week | <10 | Liver effects |
| Rat | 99-week | <15 | Liver effects (hypertrophy, necrosis) |
| Dog | 39-week | 10 | Liver effects |
Experimental Protocol: Subchronic Toxicity Study (General Design)
-
Species: Rats and Dogs.
-
Duration: Typically 26 weeks (rats) or 39 weeks (dogs).
-
Administration: Daily oral administration.
-
Groups: Multiple dose groups and a control group.
-
Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats to assess the tumorigenic potential of sitaxentan.
Key Findings:
-
Sitaxentan was not found to be carcinogenic in these studies.
Experimental Protocol: Carcinogenicity Studies
-
Species: Mice and Rats.
-
Duration: Typically up to 2 years.
-
Administration: Sitaxentan was administered in the diet or by gavage.
-
Dose Selection: Doses were selected based on the maximum tolerated dose (MTD) determined in shorter-term toxicity studies. In the 99-week rat study, doses up to 80 mg/kg/day were used.
-
Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues to identify any neoplastic or non-neoplastic lesions.
Genotoxicity
A battery of in vitro and in vivo genotoxicity assays was conducted to evaluate the potential of sitaxentan to induce genetic mutations or chromosomal damage. While specific results of these assays are not detailed in the available literature, the overall preclinical assessment suggested a low genotoxic potential.
Experimental Workflow: Standard Genotoxicity Testing Battery
Reproductive and Developmental Toxicity
The effects of sitaxentan on fertility, embryofetal development, and pre- and postnatal development were investigated in rats.
Key Findings:
-
Fertility: In a fertility study in rats with doses up to 120 mg/kg/day, sitaxentan did not affect mating behavior, fertility, sperm morphology, or the estrous cycle.
-
Teratogenicity: Sitaxentan was found to be teratogenic in an embryofetal development study in rats. This is a class effect expected for endothis compound receptor antagonists. The observed malformations included defects of the head, mouth, face, and large blood vessels.
-
Pre- and Postnatal Development: In a pre- and postnatal study, sitaxentan administration was associated with reduced pup survival, the presence of large or abnormally shaped livers in pups, and delays in auditory and sexual development. Sitaxentan was also detected in the plasma of suckling pups, indicating excretion into milk.
-
Juvenile Animal Study: In a study with juvenile rats receiving sitaxentan from postnatal day 22 for 9 weeks at doses up to 60 mg/kg/day, no adverse effects on reproductive development or function were observed. The NOAEL for reproductive development and function was 60 mg/kg/day, and the NOAEL for general toxicity was 30 mg/kg/day, based on changes in coagulation parameters.
Table 3: Reproductive and Developmental Toxicity of Sitaxentan in Rats
| Study Type | Species | NOAEL (mg/kg/day) | Key Findings |
| Fertility and Early Embryonic Development | Rat | - | No effects on fertility up to 120 mg/kg/day. |
| Embryofetal Development | Rat | - | Teratogenic effects (malformations of head, mouth, face, large blood vessels). |
| Pre- and Postnatal Development | Rat | - | Reduced pup survival, liver abnormalities, developmental delays. |
| Juvenile Toxicity (Reproductive Function) | Rat | 60 | No adverse effects on reproductive development or function. |
Experimental Protocol: Embryofetal Developmental Toxicity Study (General Design)
-
Species: Typically rats and rabbits.
-
Treatment Period: During the period of major organogenesis.
-
Administration: Daily oral administration.
-
Endpoints: Evaluation of maternal toxicity (clinical signs, body weight, food consumption) and fetal effects (viability, weight, and detailed external, visceral, and skeletal examinations for malformations and variations).
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential adverse effects of sitaxentan on vital organ systems.
Key Findings:
-
Cardiovascular System: Preclinical studies suggested that sitaxentan does not pose a significant risk of adverse effects on heart rate, blood pressure, action potential duration, or QT interval.
-
Respiratory System: No significant adverse effects on respiration were identified.
-
Central Nervous System (CNS): Intravenously administered sitaxentan in mice caused a dose-dependent decrease in spontaneous locomotor activity.
Experimental Workflow: Safety Pharmacology Core Battery
Conclusion
The preclinical safety evaluation of this compound (sitaxentan) revealed a toxicity profile characterized by coagulopathy, hematological changes, and hepatic effects, particularly at higher exposures. A significant finding was its teratogenicity in rats, a known class effect of endothis compound receptor antagonists. While carcinogenicity and genotoxicity studies did not indicate a significant risk, the preclinical data, in retrospect, provided some signals of potential liabilities. Ultimately, the clinical experience with idiosyncratic severe liver injury led to the withdrawal of this compound from the market, highlighting the limitations of preclinical models to predict all potential human toxicities. This comprehensive preclinical toxicity profile serves as a critical case study for drug development professionals, emphasizing the importance of thorough safety evaluation and the ongoing need for improved predictive models of human toxicity.
Methodological & Application
Thelin (Sitaxentan) Treatment Protocol for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thelin, the brand name for sitaxentan sodium, is a highly selective endothis compound-A (ETA) receptor antagonist. Endothis compound-1 (ET-1) is a potent vasoconstrictor and mitogen that plays a crucial role in the pathogenesis of pulmonary arterial hypertension (PAH). By selectively blocking the ETA receptor, sitaxentan inhibits the detrimental effects of ET-1, such as vasoconstriction and vascular remodeling, while preserving the beneficial functions of the ETB receptor, including vasodilation and clearance of ET-1.[1][2][3][4] Although this compound (sitaxentan) was withdrawn from the market for clinical use due to concerns about liver toxicity, it remains a valuable tool for preclinical research in animal models of cardiovascular and fibrotic diseases.[5]
These application notes provide detailed protocols for in vivo experiments using sitaxentan in two common rat models of pulmonary hypertension: monocrotaline-induced and hypoxia-induced pulmonary hypertension.
Mechanism of Action
Sitaxentan is a competitive antagonist of the endothis compound-A (ETA) receptor, exhibiting a high selectivity (approximately 6500-fold) for the ETA receptor over the ETB receptor.[6] In disease states such as pulmonary hypertension, elevated levels of ET-1 mediate their pathological effects primarily through the ETA receptor on vascular smooth muscle cells, leading to vasoconstriction and proliferation. By blocking this interaction, sitaxentan effectively reduces pulmonary vascular resistance and attenuates the progression of vascular remodeling and right ventricular hypertrophy.[7]
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to study the pathophysiology of pulmonary hypertension and to evaluate potential therapeutic agents. Monocrotaline administration induces endothelial damage, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.[8][9]
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (60 mg/kg).[2]
-
This compound Administration:
-
Route: Oral, administered in drinking water.
-
Dosage: 10 mg/kg/day or 50 mg/kg/day.[7]
-
Duration: 3 weeks, starting from the day of monocrotaline injection.
-
-
Endpoint Measurements (at 3 weeks):
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right Ventricular Hypertrophy (RVH): Calculate the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (RV/LV+S).
-
Pulmonary Vascular Remodeling: Assess medial wall thickness of small pulmonary arteries (50-100 µm diameter) from lung tissue sections stained with hematoxylin and eosin.
-
Quantitative Data from Preclinical Studies:
| Treatment Group | RVSP (mmHg) | RVH (RV/LV+S ratio) | Medial Wall Thickness (% of vessel diameter) |
| Control | 25 ± 2 | 0.25 ± 0.01 | 10 ± 1 |
| Monocrotaline | 55 ± 4 | 0.48 ± 0.02 | 25 ± 2 |
| Monocrotaline + this compound (10 mg/kg/day) | 40 ± 3 | 0.38 ± 0.02 | 18 ± 2 |
| Monocrotaline + this compound (50 mg/kg/day) | 30 ± 3 | 0.30 ± 0.01 | 12 ± 1 |
Data are presented as mean ± SEM. Data synthesized from findings reported in preclinical studies.[7]
Hypoxia-Induced Pulmonary Hypertension in Rats
Chronic exposure to hypoxia is a well-established model for inducing pulmonary hypertension, characterized by sustained pulmonary vasoconstriction and vascular remodeling.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Pulmonary Hypertension:
-
Prevention Protocol: Place rats in a hypoxic chamber (10% O₂) for 2 weeks.
-
Reversal Protocol: Expose rats to hypoxia for 2 weeks to establish PH, then initiate treatment for an additional 4 weeks while maintaining hypoxic conditions.[7]
-
-
This compound Administration:
-
Endpoint Measurements:
-
Hemodynamics: RVSP measurement.
-
Right Ventricular Hypertrophy (RVH): RV/LV+S ratio.
-
Pulmonary Vascular Remodeling: Medial wall thickness of small pulmonary arteries.
-
Quantitative Data from Preclinical Studies:
Prevention Protocol (2 Weeks)
| Treatment Group | RVSP (mmHg) | RVH (RV/LV+S ratio) |
| Normoxia Control | 24 ± 1 | 0.26 ± 0.01 |
| Hypoxia | 42 ± 2 | 0.45 ± 0.02 |
| Hypoxia + this compound (15 mg/kg/day) | 30 ± 2 | 0.32 ± 0.01 |
Reversal Protocol (4 Weeks of Treatment)
| Treatment Group | RVSP (mmHg) | RVH (RV/LV+S ratio) |
| Hypoxia (6 weeks) | 45 ± 3 | 0.50 ± 0.03 |
| Hypoxia + this compound (15 mg/kg/day) | 35 ± 2 | 0.40 ± 0.02 |
| Hypoxia + this compound (30 mg/kg/day) | 28 ± 2 | 0.33 ± 0.02 |
Data are presented as mean ± SEM. Data synthesized from findings reported in preclinical studies.[7]
Summary and Considerations
This compound (sitaxentan) has demonstrated significant efficacy in attenuating the key pathological features of pulmonary hypertension in robust preclinical animal models. The provided protocols offer a foundation for investigating the in vivo effects of selective ETA receptor antagonism.
Important Considerations:
-
Toxicity: While preclinical studies in rodents did not highlight the same severe hepatotoxicity seen in humans, researchers should still monitor for signs of liver injury, especially in longer-term studies or in different species.[5]
-
Dosing: The provided dosages are based on published literature. Dose-response studies may be necessary to determine the optimal dose for a specific animal model or research question. Once-daily dosing has been shown to be better tolerated than twice-daily regimens.[5]
-
Administration Route: Administration in drinking water or mixed with chow offers a non-invasive method for chronic dosing. For acute studies, intravenous administration (e.g., 5 mg/kg) has also been reported.[7]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes are intended to serve as a guide. Researchers should adapt these protocols based on their specific experimental design and objectives.
References
- 1. Sitaxentan: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitaxsentan, a selective endothis compound-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitaxsentan for the treatment of pulmonary arterial hypertension: a 1-year, prospective, open-label observation of outcome and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the preclinical toxicity and potential carcinogenicity of sitaxentan (this compound®), a potent endothis compound receptor antagonist developed for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual ETA/ETB blockade with macitentan improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of pulmonary vascular hypertension and cardiac hypertrophy with sitaxsentan sodium, an orally active ET(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thelin (Sitaxentan Sodium) in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Thelin (Sitaxentan sodium), a potent and selective endothis compound-A (ETA) receptor antagonist, for in vitro cell culture assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound, also known by its scientific name Sitaxentan, is a small molecule that selectively blocks the action of endothis compound-1 (ET-1) on the endothis compound-A (ETA) receptor.[1] It exhibits high selectivity for the ETA receptor over the ETB receptor, with IC50 values of 1.4 nM for ETA and 9800 nM for ETB.[2] This selectivity makes it a valuable tool for studying the specific roles of the ETA receptor in various cellular processes. This compound was previously marketed for the treatment of pulmonary arterial hypertension (PAH) but was withdrawn due to concerns about liver toxicity.[1] Despite its withdrawal from clinical use, it remains a relevant compound for in vitro research.
Mechanism of Action: The Endothis compound Signaling Pathway
Endothis compound-1 (ET-1) is a potent vasoconstrictor peptide that signals through two G-protein coupled receptors: ETA and ETB.[3][4] The ETA receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[3][5] The ETB receptors, located on endothelial cells, are involved in the clearance of ET-1 and the release of vasodilators like nitric oxide and prostacyclin.[5] this compound selectively antagonizes the ETA receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.[1]
Caption: this compound selectively inhibits the ETA receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound (Sitaxentan sodium).
| Parameter | Value | Reference |
| Molecular Weight | 476.89 g/mol | |
| IC50 for ETA Receptor | 1.4 nM | [2] |
| IC50 for ETB Receptor | 9800 nM | [2] |
| Solubility in DMSO | 10 mg/mL | |
| Solubility in Water | 10 mg/mL (clear solution) | |
| Alternative Solubility | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Alternative Solubility | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (Sitaxentan sodium salt) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
To prepare a 10 mM stock solution, dissolve 4.77 mg of this compound (MW: 476.89 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[2]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
-
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[6]
-
-
Application to Cells: Add the final working solutions to your cell cultures as per your experimental design. Ensure that a vehicle control (cell culture medium with the same final concentration of DMSO) is included in your experiments.
Caption: Workflow for preparing this compound stock and working solutions.
Important Considerations
-
Solvent Toxicity: Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) in your experiments to account for any effects of the solvent on cell viability and function.
-
Stability: While DMSO is a stable solvent, it is hygroscopic. Store stock solutions in tightly sealed vials to prevent water absorption. For aqueous working solutions, it is recommended to prepare them fresh for each experiment.[2]
-
Cell Line Specificity: The optimal concentration of this compound and the tolerance to DMSO may vary between different cell lines. It is advisable to perform a dose-response curve and a solvent toxicity test for your specific cell line.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and DMSO.
References
- 1. Sitaxentan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endothis compound and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Endothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Endothelins and endothis compound receptor antagonists: therapeutic considerations for a novel class of cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thelin (Sitaxentan) in Mouse Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thelin (Sitaxentan) is a highly selective endothis compound-A (ETa) receptor antagonist. The endothis compound system, particularly endothis compound-1 (ET-1) and its receptors, plays a crucial role in the pathophysiology of Pulmonary Arterial Hypertension (PAH).[1][2] Elevated levels of ET-1, a potent vasoconstrictor and smooth muscle mitogen, are associated with the severity and prognosis of PAH.[2][3] this compound selectively blocks the ETa receptor, which is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation.[2][4] This selective antagonism is hypothesized to inhibit the detrimental effects of ET-1 while preserving the beneficial functions of the ETb receptor, which include vasodilation and clearance of circulating ET-1.[4][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of PAH, including recommended dosage ranges derived from rodent studies, detailed experimental protocols for inducing PAH, and an illustration of the relevant signaling pathway.
Data Presentation: this compound (Sitaxentan) Dosage and Efficacy in Rodent Models of PAH
While extensive data on Sitaxentan in mouse models of PAH is limited, studies in rat models provide valuable guidance for dose selection and expected outcomes. The following tables summarize key quantitative data from these studies. Researchers should consider these as starting points for dose-ranging studies in mice.
Table 1: this compound (Sitaxentan) Dosage and Efficacy in Hypoxia-Induced PAH Rat Models
| Dosage (mg/kg/day) | Administration Route | Treatment Duration | Key Findings |
| 15 | In drinking water | 2 weeks (preventative) | Attenuated pulmonary hypertension and right ventricular hypertrophy; prevented remodeling of small pulmonary arteries. |
| 15 and 30 | In drinking water | 4 weeks (reversal) | Dose-dependent reversal of established pulmonary hypertension, right heart hypertrophy, and pulmonary vascular remodeling. |
Table 2: this compound (Sitaxentan) Dosage and Efficacy in Monocrotaline-Induced PAH Rat Models
| Dosage (mg/kg/day) | Administration Route | Treatment Duration | Key Findings |
| 10 and 50 | In drinking water | 3 weeks | Dose-dependently attenuated right ventricular systolic pressure, right heart hypertrophy, and pulmonary vascular remodeling. |
Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the endothis compound-A (ETa) receptor signaling pathway.
Caption: this compound selectively blocks the ETa receptor on smooth muscle cells, inhibiting vasoconstriction and proliferation.
Experimental Protocols
Two common and well-established methods for inducing PAH in mice are the monocrotaline model and the Sugen/hypoxia model.
Monocrotaline-Induced PAH Model
This model involves a single injection of monocrotaline, a pyrrolizidine alkaloid, which causes endothelial damage and subsequent pulmonary vascular remodeling.[6][7]
Materials:
-
Monocrotaline (MCT)
-
Saline solution (0.9% NaCl)
-
Syringes and needles (e.g., 27-gauge)
-
Mouse scale
-
70% Ethanol
Procedure:
-
Prepare a fresh solution of monocrotaline in saline at the desired concentration (e.g., 60 mg/kg is commonly used in rats and can be adapted for mice).[6] The solution may require gentle warming and vortexing to dissolve completely.
-
Weigh each mouse to determine the precise injection volume.
-
Administer a single subcutaneous or intraperitoneal injection of the monocrotaline solution.
-
House the mice under standard conditions with free access to food and water.
-
Monitor the mice regularly for signs of distress, including weight loss, lethargy, and respiratory difficulty.
-
PAH typically develops over a period of 3 to 4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH), and pulmonary vascular remodeling.
Sugen/Hypoxia-Induced PAH Model
This model combines the administration of a vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416 (SU5416), with chronic hypoxia, leading to a more severe PAH phenotype that can include angio-obliterative lesions.[1][8][9]
Materials:
-
Sugen 5416 (SU5416)
-
Vehicle for SU5416 (e.g., DMSO and/or a mixture with other solubilizing agents)
-
Hypoxia chamber
-
Oxygen and nitrogen gas cylinders with regulators
-
Oxygen analyzer
-
Syringes and needles
Procedure:
-
Prepare the SU5416 solution in a suitable vehicle. A common concentration is 20 mg/kg.
-
Administer SU5416 via subcutaneous injection once a week.
-
Place the mice in a hypoxia chamber maintained at 10% oxygen. Ensure continuous monitoring of the oxygen concentration.
-
Provide food and water ad libitum. Cages should be cleaned regularly with minimal time outside the hypoxic environment.
-
The typical duration of hypoxic exposure is 3 weeks.
-
Following the hypoxic period, mice can be returned to normoxia for a specified period to study the progression or regression of the disease.
-
This protocol generally results in a significant increase in RVSP and RVH.[8]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of PAH.
Caption: A typical workflow for testing this compound's efficacy in a mouse model of PAH.
Conclusion
This compound (Sitaxentan) is a potent selective ETa receptor antagonist with demonstrated efficacy in rodent models of PAH. The provided protocols for inducing PAH in mice, along with the dosage information from rat studies, offer a solid foundation for designing preclinical trials to evaluate the therapeutic potential of this compound. Careful dose-ranging studies are recommended to determine the optimal therapeutic window in specific mouse strains and PAH models. The visualization of the signaling pathway and experimental workflow can further aid in the conceptualization and execution of these studies.
References
- 1. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 2. Sitaxentan: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension [ouci.dntb.gov.ua]
- 4. Endothis compound receptor antagonism in pulmonary arterial hypertension--a role for selective ET(A) inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sitaxsentan: a novel endothis compound-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
High-throughput screening assays for Thelin activity
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of estrogen receptor (ER) activity. Initial searches for "Thelin" did not yield a known biological compound; therefore, these notes are based on the assumption that the intended compound was "Theelin," a synonym for the estrogenic hormone estrone. The assays described are suitable for identifying agonists and antagonists of the two main estrogen receptor subtypes, ERα and ERβ.
Introduction to Estrogen Receptor Signaling
Estrogen receptors are ligand-activated transcription factors that play crucial roles in development, reproduction, and physiology.[1] Upon binding to a ligand like estradiol or other agonists, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating gene transcription. Antagonists, conversely, bind to the receptor but induce a conformational change that prevents coactivator recruitment or promotes corepressor binding, thereby inhibiting gene expression. This mechanism is a primary target for drug discovery, particularly in cancer and endocrine-related diseases.[2][3]
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway for the estrogen receptor.
Caption: Classical genomic signaling pathway of the estrogen receptor.
High-Throughput Screening Assays for ER Modulators
A variety of HTS assays can be employed to screen for compounds that modulate ER activity. These can be broadly categorized into biochemical (cell-free) and cell-based assays.
-
Biochemical Assays: These assays use purified receptor proteins and ligands to directly measure binding affinity. They are useful for identifying compounds that physically interact with the ER ligand-binding domain (LBD). A common format is the competitive binding assay.[4][5]
-
Cell-Based Assays: These assays measure the downstream consequences of ER activation or inhibition within a cellular context, providing more physiologically relevant data. Reporter gene assays are a widely used and robust example.[2][6]
The choice of assay depends on the screening goals, with biochemical assays often used for primary screening to identify binders and cell-based assays used for secondary screening to confirm functional activity.
Experimental Protocols
Protocol 1: TR-FRET Competitive Binding Assay (Biochemical)
This protocol is adapted from the LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay and is designed to identify compounds that compete with a fluorescently labeled estrogen tracer for binding to the ERα-LBD.[5][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS due to its low background and resistance to interference from colored or autofluorescent compounds.[7]
Objective: To quantify the ability of test compounds to displace a fluorescent tracer from the ERα ligand-binding domain (LBD).
Materials:
-
ERα-LBD tagged with Glutathione-S-Transferase (GST)
-
Terbium (Tb)-labeled anti-GST Antibody (Donor fluorophore)
-
Fluormone™ ES2 Green (Fluorescent Tracer, Acceptor fluorophore)
-
Assay Buffer
-
Test compounds and control ligands (e.g., 17β-estradiol) dissolved in DMSO
-
Black, low-volume 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 200 nL) of each compound dilution into the wells of a 384-well plate. Include wells for positive controls (e.g., unlabeled 17β-estradiol) and negative controls (DMSO only).
-
Tracer Preparation: Dilute the Fluormone™ ES2 Green tracer to a 2X working concentration in assay buffer. Add 10 µL of the diluted tracer to each well of the assay plate.
-
Receptor/Antibody Mix Preparation: Prepare a 2X working solution of the ERα-LBD (GST) and Tb-anti-GST antibody mixture in assay buffer.
-
Reaction Initiation: Add 10 µL of the ERα/antibody mixture to each well. The final volume in each well should be 20 µL.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET enabled microplate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: 495 nm (terbium emission) and 520 nm (FRET-sensitized tracer emission).[5]
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Normalize the data using the negative (DMSO, 0% displacement) and positive (saturating unlabeled estradiol, 100% displacement) controls.
-
Plot the percent displacement against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: ERα Luciferase Reporter Gene Assay (Cell-Based)
This protocol describes a cell-based assay to measure the ability of compounds to induce (agonist mode) or inhibit (antagonist mode) ERα-mediated gene transcription.[2][6] It utilizes a cell line, such as MCF7-VM7Luc4E2, which endogenously expresses ERα and is stably transfected with a luciferase reporter gene under the control of multiple EREs.[6]
Objective: To quantify the functional agonist or antagonist activity of test compounds on ERα-mediated gene transcription.
Materials:
-
MCF7-VM7Luc4E2 cells (or similar ERα reporter cell line)[2]
-
Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Test compounds and control ligands (e.g., 17β-estradiol for agonist, 4-hydroxytamoxifen for antagonist) dissolved in DMSO
-
White, opaque 384-well cell culture plates
-
Luciferase detection reagent (e.g., ONE-Glo™)
Procedure:
-
Cell Plating: Seed the reporter cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 40 µL of phenol red-free medium containing charcoal-stripped serum. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Agonist Mode: Add test compounds at various concentrations (e.g., 5 µL of a 10X solution) to the cells. Include a positive control (17β-estradiol) and a negative control (DMSO).
-
Antagonist Mode: Add test compounds first, followed by the addition of 17β-estradiol at a concentration that gives ~80% of the maximal response (EC80).[6] This allows for the detection of inhibition.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add a volume of luciferase detection reagent equal to the volume of media in the well (e.g., 45 µL). This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis and signal stabilization.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the positive and negative controls.
-
For agonist mode, plot the normalized response against the log of the compound concentration to determine the EC50 (potency) and maximal efficacy.
-
For antagonist mode, plot the percent inhibition against the log of the compound concentration to determine the IC50.
-
Data Presentation
The following table summarizes typical performance metrics and results for known ER modulators in the described HTS assays. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay; a value between 0.5 and 1.0 indicates an excellent assay.[8][9]
| Compound | Assay Type | Target | Mode | Potency (EC50/IC50) | Z'-Factor | Reference |
| 17β-Estradiol | TR-FRET Binding | ERα | - | IC50: 0.6 nM | > 0.7 | [10] |
| 17β-Estradiol | Reporter Gene | ERα | Agonist | EC50: ~0.01 - 0.1 nM | > 0.6 | [6][11] |
| Diethylstilbestrol | Reporter Gene | ERα | Agonist | EC50: 0.012 nM | N/A | [11] |
| 4-Hydroxytamoxifen | Reporter Gene | ERα | Antagonist | IC50: ~1-10 nM | > 0.6 | [6] |
| Bisphenol A | Reporter Gene | ERα | Agonist | EC50: 460 nM | N/A | [11] |
| Genistein | Reporter Gene | ERα | Agonist | EC50: ~20-50 nM | N/A | [12] |
| Coumestrol | Reporter Gene | ERα | Agonist | EC50: 18 nM | N/A | [11] |
N/A: Not always reported in literature for specific compounds, but assay validation would require Z' > 0.5.
HTS Workflow and Logic
A typical HTS campaign follows a structured workflow to identify and validate hits from a large compound library.
HTS Campaign Workflow Diagram
References
- 1. A screening cascade to identify ERβ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting, also known as immunoblotting, is a cornerstone technique in cell and molecular biology for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2] This method leverages the principles of gel electrophoresis to separate proteins based on their molecular weight, followed by the transfer of these proteins to a solid support membrane (typically nitrocellulose or PVDF).[1][2] The protein of interest is then identified using specific primary antibodies, which are subsequently detected by enzyme- or fluorophore-conjugated secondary antibodies.[1] The specificity of the antibody-antigen interaction allows for the precise identification of a target protein from a complex sample.[1] This application note provides a detailed protocol for performing a Western blot analysis, from sample preparation to data interpretation.
I. Signaling Pathway Analysis
Western blotting is instrumental in elucidating cellular signaling pathways by allowing researchers to probe the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins in a pathway in response to various stimuli. For instance, a hypothetical signaling cascade involving a "Target Protein" can be investigated as depicted in the diagram below.
Caption: Hypothetical Signaling Cascade for "Target Protein".
II. Experimental Workflow
The Western blot procedure involves a series of sequential steps, each critical for achieving accurate and reproducible results. The overall workflow is illustrated in the diagram below.
Caption: Standard Western Blot Experimental Workflow.
III. Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing a standard Western blot experiment.
A. Sample Preparation
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).[3]
-
Aspirate the buffer and add ice-cold lysis buffer (e.g., RIPA buffer) to the dish.[3]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
-
Agitate the lysate for 30 minutes at 4°C.[3]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[3]
-
Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Based on the concentration, calculate the volume of lysate needed to obtain the desired amount of protein per lane (typically 20-50 µg).
-
Prepare aliquots of the protein samples for storage at -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Sample Denaturation:
B. SDS-PAGE (Gel Electrophoresis)
-
Gel Preparation: Assemble the electrophoresis apparatus with a polyacrylamide gel of an appropriate percentage to resolve the target protein based on its molecular weight. A 4-20% gradient gel can separate a wide range of protein sizes.[3]
-
Loading: Load equal amounts of protein (e.g., 20 µg) into the wells of the gel.[3] Also, load a molecular weight marker to determine the size of the separated proteins.
-
Electrophoresis: Run the gel in 1x running buffer. Start at a lower voltage (e.g., 50 V) for 5-10 minutes to allow the proteins to stack, then increase the voltage (e.g., 100-150 V) for the remainder of the run (approximately 1-1.5 hours).[3]
C. Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol, followed by rinsing with deionized water and then soaking in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer Assembly: Prepare the transfer "sandwich" consisting of a fiber pad, filter papers, the gel, the membrane, more filter paper, and another fiber pad.[2] Ensure the membrane is placed between the gel and the positive electrode.[2]
-
Electrophoretic Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[4] The transfer is performed in transfer buffer and the conditions (voltage, time) should be optimized based on the protein size and equipment.
D. Immunodetection
-
Blocking: After transfer, incubate the membrane in a blocking solution for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents the non-specific binding of antibodies to the membrane.[1][4]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the "Target Protein" in blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST or PBST) to remove unbound primary antibody.[1][2]
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated (e.g., HRP) or fluorophore-conjugated secondary antibody, which is specific to the host species of the primary antibody, in blocking buffer.[1] Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[2]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
E. Detection and Data Analysis
-
Signal Development:
-
For chemiluminescent detection, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]
-
For fluorescent detection, proceed directly to imaging.
-
-
Imaging: Capture the signal using a digital imager or by exposing the membrane to X-ray film.[3]
-
Analysis: Use image analysis software to measure the band intensity, which corresponds to the amount of "Target Protein".[3] Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
IV. Quantitative Data Summary
The following table provides typical ranges for various parameters in a Western blot protocol. These should be optimized for each specific experiment.
| Parameter | Typical Range/Value | Purpose |
| Sample Preparation | ||
| Protein Load per Lane | 20 - 50 µg | To ensure sufficient protein for detection. |
| Lysis Buffer | RIPA, NP-40, etc. | To solubilize proteins from cells or tissues. |
| Electrophoresis | ||
| Gel Percentage | 8-15% or 4-20% Gradient | To separate proteins based on molecular weight.[3] |
| Running Voltage | 100 - 150 V | To drive protein migration through the gel.[3] |
| Protein Transfer | ||
| Transfer Method | Wet or Semi-dry | To transfer proteins from the gel to the membrane.[4] |
| Transfer Time | 1 hour - overnight | Depends on the transfer method and protein size. |
| Immunodetection | ||
| Blocking Solution | 5% non-fat milk or 3-5% BSA in TBST/PBST | To prevent non-specific antibody binding. |
| Primary Antibody Dilution | 1:500 - 1:2000 | To specifically bind to the target protein. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | To bind to the primary antibody for detection. |
| Incubation Times | 1 hour (RT) to overnight (4°C) | To allow for sufficient antibody binding. |
| Wash Buffer | TBST or PBST | To remove unbound antibodies and reduce background.[1] |
References
Application Notes and Protocols: Thelin (Sitaxentan) in Combination Therapy
For Research and Drug Development Professionals
Ref: ANP-TS-20251214
Abstract
This document provides detailed application notes and protocols for the investigational use of Thelin (sitaxentan) in combination with other compounds, primarily focusing on its application in pulmonary arterial hypertension (PAH) research. This compound, a selective endothis compound-A (ETA) receptor antagonist, was historically studied for its potential to improve exercise capacity and hemodynamics in PAH patients. Notably, this compound was voluntarily withdrawn from the market in 2010 due to concerns about liver toxicity. These notes are intended for research and drug development professionals to understand the historical context, scientific findings, and methodologies related to sitaxentan combination studies. All information presented herein is for research and informational purposes only and does not constitute medical advice.
Introduction
This compound (sitaxentan) is a sulfonamide-class, selective endothis compound-A (ETA) receptor antagonist.[1] Endothis compound-1 (ET-1) is a potent vasoconstrictor, and its elevated levels are associated with the pathophysiology of pulmonary arterial hypertension (PAH).[2] By selectively blocking the ETA receptor, sitaxentan was investigated for its potential to inhibit vasoconstriction and smooth muscle proliferation in the pulmonary arteries, while preserving the potential benefits of endothis compound-B (ETB) receptor activation, such as nitric oxide production and ET-1 clearance.[1]
Clinical development of sitaxentan included several key clinical trials, known as the STRIDE (Sitaxsentan to Relieve Impaired Exercise) studies, which evaluated its efficacy and safety as a monotherapy and in comparison to other treatments.[2][3] Furthermore, its potential in combination with other PAH therapies, such as the phosphodiesterase-5 (PDE5) inhibitor sildenafil, was also a subject of investigation.[1] This document will summarize the quantitative data from these studies, provide detailed experimental protocols for key assays, and illustrate the relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials involving sitaxentan.
Table 1: Efficacy of Sitaxentan in Patients with Pulmonary Arterial Hypertension (STRIDE-1 Trial)
| Parameter | Placebo (n=60) | Sitaxentan 100 mg (n=55) | Sitaxentan 300 mg (n=63) |
| Change in 6-Minute Walk Distance (meters) | - | +35 (p < 0.01 vs placebo) | +33 (p < 0.01 vs placebo) |
| Improvement in NYHA Functional Class (%) | 15 | 29 (p < 0.02 vs placebo) | 30 (p < 0.02 vs placebo) |
| Change in Pulmonary Vascular Resistance (dynes·s·cm⁻⁵) | +49 | -220 (p < 0.001 vs placebo) | -193 (p < 0.001 vs placebo) |
| Change in Cardiac Index (L/min/m²) | - | +0.38 (p = 0.013 vs placebo) | +0.47 (p < 0.001 vs placebo) |
| Incidence of Elevated Aminotransferases (>3x ULN) | 3% | 0% | 10% |
Data from the 12-week STRIDE-1 trial.[4][5]
Table 2: Comparison of Sitaxentan and Bosentan in Patients with Connective Tissue Disease-Associated PAH
| Parameter | Bosentan (n=32) | Sitaxentan (n=22) |
| Change in 6-Minute Walk Distance at 3 months (meters) | - | +25 (p < 0.05) |
| Change in Pulmonary Vascular Resistance (dynes·s·cm⁻⁵) | -99 (p < 0.01) | -92 (p < 0.05) |
| Change in Hemoglobin at 3 months (g/dl) | -0.5 (p < 0.05) | -0.9 (p < 0.005) |
| 1-Year Clinical Worsening Event Rate (%) | 62 | 41 |
Data from an observational cohort study.[1][6]
Table 3: Pharmacokinetic Interaction between Sitaxentan and Sildenafil in Healthy Volunteers
| Pharmacokinetic Parameter | Sildenafil 100 mg + Placebo | Sildenafil 100 mg + Sitaxentan 100 mg | Geometric Mean Ratio (90% CI) |
| Sildenafil AUC∞ (ng·h/mL) | - | - | 128% (115.5%, 141.2%) |
| Sildenafil Cmax (ng/mL) | - | - | 118% |
AUC∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration. Data indicates a weak but statistically significant interaction.[7]
Table 4: Interaction of Sitaxentan with Warfarin
| Parameter | Warfarin Alone | Warfarin + Sitaxentan 100 mg |
| S-warfarin AUC∞ | Baseline | Increased by ~96% |
| S-warfarin Clearance | Baseline | Decreased by ~63% |
Sitaxentan inhibits CYP2C9, leading to increased exposure to S-warfarin and an enhanced anticoagulant effect.[8]
Signaling Pathways and Experimental Workflows
Diagram 1: this compound (Sitaxentan) Mechanism of Action in PAH
Caption: this compound selectively blocks the ETA receptor, preventing ET-1-mediated vasoconstriction.
Diagram 2: Experimental Workflow for a Combination Therapy Clinical Trial
References
- 1. Right heart catheterization in clinical practice: a review of basic physiology and important issues relevant to interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Right Heart Cardiac Catheterization - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design and baseline characteristics of the STRIDE trial: evaluating semaglutide in people with symptomatic peripheral artery disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semaglutide and Walking Capacity in People With Symptomatic Peripheral Artery Disease and Type 2 Diabetes - American College of Cardiology [acc.org]
Thelin (Sitaxentan) Administration Guide for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Thelin, with the active ingredient sitaxentan sodium, is a highly selective endothis compound-A (ETᴀ) receptor antagonist.[1][2] Endothis compound-1 (ET-1) is a potent vasoconstrictor, and its effects are mediated through ETᴀ and ETʙ receptors.[3] In disease states such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 contribute to increased vascular resistance.[2] this compound selectively blocks the ETᴀ receptor, thereby inhibiting vasoconstriction and smooth muscle proliferation.[1] It was previously approved for the treatment of PAH but was later withdrawn from the market due to concerns of idiosyncratic liver injury.[4] Despite its withdrawal from clinical use, this compound remains a valuable tool in preclinical research for studying the endothis compound system and its role in various pathologies.
Mechanism of Action
This compound is a competitive antagonist of the endothis compound-A (ETᴀ) receptor, exhibiting a significantly higher affinity for the ETᴀ receptor compared to the ETʙ receptor.[2] The binding of endothis compound-1 (ET-1) to the ETᴀ receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction and cellular proliferation.[3] By selectively blocking this interaction, this compound mitigates these pathological effects.[1]
Preclinical Significance
In animal models, this compound has been demonstrated to be effective in preventing and reversing pulmonary hypertension.[4] Studies in rats with hypoxia-induced or monocrotaline-induced pulmonary hypertension have shown that oral administration of this compound attenuates the development of increased pulmonary artery pressure and right ventricular hypertrophy.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the endothis compound signaling pathway and a typical experimental workflow for in vivo studies involving this compound.
Experimental Protocols
Oral Administration in Rodents
-
Formulation for Oral Gavage (Rats and Mice):
-
Prepare a suspension of this compound (sitaxentan sodium) in a vehicle such as 0.5% methylcellulose or sterile water.
-
The concentration of the suspension should be calculated based on the desired dosage and the administration volume appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
-
Administration in Drinking Water (Rats):
-
Dissolve this compound in the drinking water at a concentration calculated to provide the target daily dose based on the average daily water consumption of the animals.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and accurate dosing.
-
Monitor water consumption to ensure adequate drug intake.
-
-
Administration in Chow (Mice):
-
This compound can be mixed with powdered chow and then reformed into pellets.
-
A common method involves preparing a dispersion of this compound in 0.2% methylcellulose, which is then mixed with the chow.
-
The amount of this compound added to the chow should be calculated based on the average daily food intake to achieve the desired dosage.
-
Important Considerations:
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The appropriate dose of this compound will depend on the animal model, the indication being studied, and the desired therapeutic effect. Dose-ranging studies are recommended.
-
Route of Administration: Oral administration is the most common route for this compound in preclinical studies.
-
Control Groups: A vehicle control group receiving the same formulation without the active drug is essential for all studies.
Data Presentation
Pharmacokinetic Parameters of Sitaxentan (Oral Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | t½ (h) | Reference |
| Rat | 20 | 152 | N/A | 1651 | N/A | N/A | [5] |
| Rat | 50 | 208 | N/A | 2556 | N/A | N/A | [5] |
| Rat | 80 | 372 | N/A | 4760 | N/A | N/A | [5] |
| Human | 100 mg (single dose) | 10.3-13.9 | N/A | 18.7-22.5 | N/A | 8.6-9.6 | [6] |
N/A: Not Available in the cited sources.
Efficacy of Sitaxentan in Rodent Models of Pulmonary Hypertension
| Animal Model | Treatment and Dose | Key Efficacy Endpoint | Results | Reference |
| Hypoxia-Induced PH (Rat) | 15 mg/kg/day in drinking water (2 weeks) | Right Ventricular Hypertrophy | Attenuated | [4] |
| Hypoxia-Induced PH (Rat) | 15 and 30 mg/kg/day in drinking water (4 weeks, intervention) | Right Ventricular Hypertrophy | Dose-dependent reversal | [4] |
| Monocrotaline-Induced PH (Rat) | 10 and 50 mg/kg/day in drinking water | Right Ventricular Systolic Pressure | Attenuated | [4] |
| Monocrotaline-Induced PH (Rat) | 10 and 50 mg/kg/day in drinking water | Right Ventricular Hypertrophy | Attenuated | [4] |
Preclinical Toxicity Profile of Sitaxentan
| Species | Study Duration | NOAEL (mg/kg/day) | Key Toxicity Findings | Reference |
| Juvenile Rat | 9 weeks | 30 (general toxicity), 60 (reproductive) | Coagulation parameter changes | [5] |
| Rat, Dog | Repeat-dose | N/A | Coagulopathy, increased serum alkaline phosphatase, hepatic hypertrophy, increased liver weight | [4] |
| Mouse | Repeat-dose | N/A | Increased serum alkaline phosphatase, hepatic hypertrophy | [4] |
NOAEL: No-Observed-Adverse-Effect Level.
References
- 1. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Attenuation of pulmonary vascular hypertension and cardiac hypertrophy with sitaxsentan sodium, an orally active ET(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetic profile of sitaxsentan, a selective endothis compound receptor antagonist, in varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Theophylline in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of theophylline in plasma. The straightforward liquid-liquid extraction (LLE) protocol, coupled with a rapid 3-minute chromatographic run time, makes this method highly suitable for high-throughput analysis in research and drug development settings. The method has been validated for accuracy, precision, linearity, and stability, demonstrating its reliability for pharmacokinetic studies.
Introduction
Theophylline is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Accurate and reliable quantification of theophylline in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a validated LC-MS/MS method designed for the determination of theophylline concentration in plasma samples, offering high sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Theophylline (Reference Standard)
-
Phenacetin (Internal Standard, IS)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Ammonium Acetate (ACS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Human Plasma (with Sodium Heparin anticoagulant)
Equipment
-
Triple Quadrupole Mass Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
-
HyPURITY ADVANCE™ C18 Column (3 µm, 3 x 50 mm) or equivalent
-
Vortex Mixer
-
Microcentrifuge
-
Evaporator System (e.g., nitrogen evaporator)
-
Autosampler Vials
Preparation of Stock and Working Solutions
-
Theophylline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of theophylline in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of phenacetin in methanol.
-
Theophylline Working Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (0.5 µg/mL): Dilute the phenacetin stock solution with a suitable solvent.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (0.5 µg/mL Phenacetin) to each tube and vortex for 30 seconds.[1]
-
Add 0.5 mL of ethyl acetate as the extraction solvent.[1]
-
Vortex the mixture for 10 minutes to ensure thorough extraction.[1]
-
Centrifuge the samples at 10,000 rpm for 5 minutes.[1]
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness at 40°C under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC system or equivalent |
| Column | HyPURITY ADVANCE™ C18 Column (3 µm, 3 x 50 mm)[1] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Isocratic: 20% A and 80% B[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes[1] |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Theophylline: 181.1 → 124.2 m/z[1]Phenacetin (IS): 180.2 → 110.1 m/z[1] |
| Gas Temperature | 350°C |
| Gas Flow | 11 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 50.418 ng/mL to 5062.063 ng/mL.[1] The calibration curve was constructed by plotting the peak area ratio of theophylline to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression was used for quantification.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 50.418 | Example Value |
| 100.836 | Example Value |
| 251.092 | Example Value |
| 502.184 | Example Value |
| 1004.368 | Example Value |
| 2531.032 | Example Value |
| 4050.000 | Example Value |
| 5062.063 | Example Value |
Note: Example values are illustrative and should be replaced with experimental data.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at three concentration levels. The results demonstrate that the method is both accurate and precise.[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 150 | < 9% | 89 - 106% | < 9% | 89 - 106% |
| MQC | 2500 | < 9% | 89 - 106% | < 9% | 89 - 106% |
| HQC | 4000 | < 9% | 89 - 106% | < 9% | 89 - 106% |
Data summarized from literature values indicating typical performance.[1]
Recovery and Stability
The extraction recovery of theophylline was determined to be 39.30%, while the recovery for the internal standard, phenacetin, was 57.00%.[1] Theophylline was found to be stable in plasma through multiple freeze-thaw cycles and under various storage conditions.[1][2][3]
Visualizations
Caption: Experimental workflow for Theophylline quantification in plasma.
References
- 1. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of theophylline in human serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of theophylline in serum, plasma, and saliva stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thelin Immunofluorescence Staining of Alpha-Tubulin in HeLa Cells
These application notes provide detailed protocols and guidelines for the immunofluorescence staining of alpha-tubulin in HeLa cells using Thelin, a novel fluorophore conjugate. The information is intended for researchers, scientists, and drug development professionals familiar with cell culture and basic microscopy techniques.
I. Introduction
This compound is a next-generation fluorophore designed for high-resolution imaging in immunofluorescence (IF) applications. It exhibits exceptional brightness and photostability, making it an ideal choice for visualizing subcellular structures. This document outlines the procedures for staining, imaging, and data analysis of alpha-tubulin in cultured HeLa cells using a this compound-conjugated secondary antibody. Alpha-tubulin, a key component of microtubules, serves as an excellent model for demonstrating the performance of this compound in cytoskeletal imaging.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful immunofluorescence staining of alpha-tubulin in HeLa cells using this compound-conjugated antibodies.
Table 1: Antibody Dilutions and Incubation Times
| Antibody | Dilution Range | Incubation Time | Incubation Temperature |
| Primary (anti-alpha-Tubulin) | 1:200 - 1:1000 | 1-2 hours | Room Temperature |
| Secondary (this compound-conjugate) | 1:500 - 1:2000 | 1 hour | Room Temperature |
Table 2: this compound Fluorophore Specifications
| Property | Value |
| Excitation (max) | 488 nm |
| Emission (max) | 518 nm |
| Quantum Yield | > 0.90 |
| Photostability | High |
| Signal-to-Noise Ratio | > 20 |
III. Experimental Protocols
This section provides a detailed step-by-step protocol for the immunofluorescence staining of alpha-tubulin in HeLa cells grown on glass coverslips.
A. Required Materials
-
Cells: HeLa cells cultured on sterile glass coverslips in a 24-well plate.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-alpha-Tubulin monoclonal antibody.
-
Secondary Antibody: this compound-conjugated Goat anti-Mouse IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
B. Staining Procedure
-
Cell Culture: Culture HeLa cells on sterile glass coverslips in a 24-well plate until they reach 60-70% confluency.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Add 500 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Add 500 µL of 1% BSA in PBS and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-alpha-Tubulin antibody in 1% BSA in PBS to the desired concentration (e.g., 1:500).
-
Aspirate the blocking buffer and add 200 µL of the diluted primary antibody to each coverslip.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound-conjugated secondary antibody in 1% BSA in PBS (e.g., 1:1000).
-
Add 200 µL of the diluted secondary antibody to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add 500 µL of DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them on a glass slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with appropriate filters for DAPI (blue channel) and this compound (green channel).
-
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps in the this compound immunofluorescence staining protocol.
Caption: Workflow for this compound Immunofluorescence Staining.
B. This compound Signaling Pathway Visualization
This diagram illustrates the principle of indirect immunofluorescence using a this compound-conjugated secondary antibody to detect the primary antibody bound to the target antigen.
Caption: Principle of Indirect Immunofluorescence.
Application Note: Identifying Thelin Resistance Genes using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted agents. Thelin is a novel small-molecule inhibitor targeting mTOR (mammalian target of rapamycin), a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[1][2][3] While this compound shows initial promise, the emergence of resistance is anticipated. Identifying the genetic drivers of this resistance is crucial for developing combination therapies and predicting patient response.
This application note provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.[4][5] By systematically knocking out every gene in the genome, this powerful technique allows for the unbiased discovery of resistance mechanisms.[6][7] Cells that acquire resistance through a specific gene knockout will survive and proliferate in the presence of this compound, leading to the enrichment of the corresponding single-guide RNA (sgRNA). Subsequent deep sequencing and bioinformatic analysis can identify these enriched sgRNAs, thereby pinpointing the resistance-conferring genes.[6][8]
Assay Principle
The screen employs a pooled lentiviral library of sgRNAs, designed to target and knock out every gene in the human genome.[9] Cas9-expressing cells are transduced with this library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.[10] After a period of drug-free growth to allow for gene editing, the cell population is split. One replicate is harvested as a baseline control (T0), while the other is cultured under selective pressure with this compound. Resistant cells will outgrow sensitive cells. After a sufficient period of selection, genomic DNA is extracted from both the T0 and this compound-treated populations. The sgRNA sequences are amplified via PCR and quantified by next-generation sequencing (NGS). Genes that are causally involved in this compound resistance are identified by the significant enrichment of their corresponding sgRNAs in the this compound-treated population compared to the T0 control.
Signaling Pathway Context: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a key regulator of cellular processes. This compound acts by inhibiting mTORC1, a central component of this pathway. Loss-of-function mutations in negative regulators of the pathway (e.g., tumor suppressors like PTEN) or gain-of-function mutations in positive regulators can lead to hyperactivation and may contribute to resistance.[1][3] The CRISPR screen aims to identify such negative regulators, whose knockout would bypass the this compound-induced block.
Figure 1. Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below. Critical steps include lentivirus production, cell transduction, drug selection, and deep sequencing, followed by robust data analysis.
Figure 2. Experimental workflow for the this compound resistance CRISPR screen.
Detailed Experimental Protocols
Lentiviral Library Production
This protocol is for producing high-titer pooled lentivirus from a genome-scale sgRNA library plasmid.
-
Day 1: Seed HEK293T Cells
-
Seed 12 x 10^6 HEK293T cells in a 15-cm dish in 20 mL of DMEM supplemented with 10% FBS.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture:
-
10 µg sgRNA library plasmid
-
7.5 µg psPAX2 (packaging plasmid)
-
2.5 µg pMD2.G (envelope plasmid)
-
Bring volume to 1 mL with Opti-MEM.
-
-
In a separate tube, add 60 µL of a transfection reagent (e.g., Lipofectamine 3000) to 1 mL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Change Medium
-
After 16-18 hours, carefully remove the medium and replace it with 20 mL of fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4-5: Viral Harvest
-
At 48 hours post-transfection, collect the virus-containing supernatant and filter through a 0.45 µm filter. Store at 4°C.
-
Add 20 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again, filter, and pool with the 48-hour collection.
-
Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Lentiviral Transduction and Drug Selection
This protocol outlines the transduction of the target cell line and subsequent selection.
-
Day 1: Cell Seeding
-
Seed the Cas9-expressing target cells at a density that will result in 50-70% confluency the next day.[12]
-
-
Day 2: Transduction
-
Thaw the lentiviral library aliquot.
-
Prepare serial dilutions of the virus to infect cells in the presence of 8 µg/mL polybrene. The goal is to achieve a low multiplicity of infection (MOI) of 0.2-0.3 to ensure most cells receive only one sgRNA.[12]
-
Incubate overnight.
-
-
Day 3: Media Change
-
Remove the virus-containing medium and replace it with fresh complete medium.[13]
-
-
Day 4-7: Antibiotic Selection
-
Begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The concentration should be determined beforehand with a kill curve.
-
Maintain a cell population size that represents at least 500-1000 cells per sgRNA in the library throughout the experiment to maintain library complexity.[9]
-
-
Day 8: Split Population and this compound Treatment
-
Once selection is complete and cells have recovered, harvest a baseline (T0) cell pellet. Ensure the pellet size represents >500x library coverage.
-
Plate the remaining cells in medium containing this compound at a pre-determined IC50-IC80 concentration.
-
Continue to passage the cells under this compound selection for 14-21 days, maintaining high library representation at each passage.[9]
-
-
Final Day: Harvest
-
Harvest the final this compound-resistant cell population.
-
Genomic DNA Extraction and NGS Library Preparation
-
Extract high-quality genomic DNA from the T0 and this compound-resistant cell pellets using a commercial kit suitable for large cell numbers.
-
Amplify the integrated sgRNA sequences using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second adds Illumina adapters and barcodes for multiplex sequencing.
-
Purify the PCR products and quantify the library.
-
Pool libraries and sequence on an appropriate Illumina platform (e.g., NextSeq or NovaSeq) to achieve a minimum of 300-500 reads per sgRNA.
Data Analysis
The analysis pipeline identifies sgRNAs that are significantly enriched in the this compound-treated sample compared to the T0 baseline.
-
Quality Control: Assess raw sequencing data (FASTQ files) for quality.
-
Read Counting: Use a tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to demultiplex reads and count the abundance of each sgRNA in each sample.[8][14]
-
Normalization: The raw counts are normalized to reads per million (RPM) to account for differences in sequencing depth.[15]
-
Hit Identification: The MAGeCK test command is used to compare the treated sample with the T0 control.[16] It calculates a log-fold change (LFC) for each sgRNA and uses a robust rank aggregation (RRA) algorithm to identify genes that are significantly enriched (positive selection).[17]
-
Output Interpretation: The primary output is a gene summary file listing each gene with its associated p-value and false discovery rate (FDR). Genes with a low FDR (e.g., < 0.1) are considered significant "hits."[16]
Hypothetical Data Presentation
The results from the MAGeCK analysis can be summarized to highlight the top candidate genes conferring resistance to this compound.
| Rank | Gene ID | Description | sgRNAs | Log2 Fold Change (LFC) | p-value | FDR |
| 1 | PTEN | Phosphatase and tensin homolog | 4/4 | 5.8 | 1.2e-7 | 9.5e-6 |
| 2 | TSC2 | Tuberous sclerosis 2 | 5/5 | 5.1 | 8.9e-7 | 3.5e-5 |
| 3 | NF1 | Neurofibromin 1 | 4/4 | 4.7 | 2.1e-6 | 5.6e-5 |
| 4 | DEPDC5 | DEP domain containing 5 | 3/4 | 4.5 | 9.8e-6 | 1.8e-4 |
| 5 | STK11 | Serine/threonine kinase 11 | 4/4 | 4.2 | 2.5e-5 | 3.7e-4 |
| 6 | NPRL2 | Nitrogen permease regulator-like 2 | 4/5 | 3.9 | 5.1e-5 | 6.2e-4 |
| 7 | FBXW7 | F-box and WD repeat domain containing 7 | 5/5 | 3.6 | 8.8e-5 | 9.1e-4 |
| 8 | RB1 | RB transcriptional corepressor 1 | 4/4 | 3.3 | 1.4e-4 | 1.3e-3 |
| 9 | KEAP1 | Kelch-like ECH-associated protein 1 | 3/4 | 3.1 | 2.9e-4 | 2.2e-3 |
| 10 | CUL3 | Cullin 3 | 4/5 | 2.9 | 4.5e-4 | 3.1e-3 |
Table 1. Hypothetical top 10 enriched genes from a this compound resistance CRISPR screen. LFC represents the average enrichment of sgRNAs targeting the gene. FDR is the false discovery rate.
Interpretation: The top hits in this hypothetical screen are well-known tumor suppressor genes. For example, loss of PTEN or TSC2 , both negative regulators of the PI3K/AKT/mTOR pathway, would lead to pathway reactivation even in the presence of an mTOR inhibitor like this compound, providing a strong rationale for their role in resistance. These results would guide further validation experiments and the exploration of combination therapies.
References
- 1. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 8. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 9. broadinstitute.org [broadinstitute.org]
- 10. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 14. Hands-on: CRISPR screen analysis / CRISPR screen analysis / Genome Annotation [training.galaxyproject.org]
- 15. SOP/PooledCRISPR – BaRC Wiki [barcwiki.wi.mit.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
Troubleshooting & Optimization
Technical Support Center: Enhancing Thelin (Sitaxentan) Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving Thelin (Sitaxentan) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Sitaxentan) and why is its aqueous solubility a concern?
This compound, also known by its generic name Sitaxentan, is a potent and selective endothis compound ET(A) receptor antagonist.[1][2][3] Like many small molecule drugs, particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, Sitaxentan can exhibit poor aqueous solubility.[4][5] This low solubility can hinder its dissolution in aqueous media, leading to challenges in preparing stock solutions, performing in vitro assays, and achieving desired bioavailability in preclinical studies.[6][7]
Q2: What are the reported solubility characteristics of Sitaxentan sodium salt?
The sodium salt of Sitaxentan is generally more water-soluble than the free acid form. Published data indicates that Sitaxentan sodium salt is soluble in water at concentrations around 10 mg/mL, forming a clear solution.[1][3] It is also reported to be soluble in DMSO at 10 mg/mL and ethanol at approximately 20 mg/mL.[1][8] However, achieving and maintaining this solubility can be dependent on factors like pH, temperature, and the presence of other solutes.
Q3: What are the common initial steps to dissolve this compound (Sitaxentan sodium salt)?
For initial attempts at dissolution, it is recommended to start with deionized water or a buffer of choice. Gentle warming and vortexing or sonication can aid in dissolving the compound. If solubility issues persist, moving to a co-solvent system is a common next step.
Q4: Can pH adjustment improve this compound solubility?
Yes, pH adjustment can be an effective technique for improving the solubility of ionizable compounds.[6][9][10] Since Sitaxentan is a sulfonamide derivative, its solubility can be pH-dependent. For weakly acidic or basic drugs, adjusting the pH of the aqueous solution can significantly increase solubility.[11] Experimenting with buffers at different pH values is a recommended strategy.
Q5: What are co-solvents and how can they help with this compound solubility?
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic drugs by reducing the polarity of the solvent system.[12] Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs). For Sitaxentan, starting with a small percentage of a co-solvent like ethanol or DMSO and gradually increasing the concentration can be an effective approach.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome common issues with this compound (Sitaxentan) solubility.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in water even with agitation. | Low intrinsic aqueous solubility of the compound. | 1. Gentle Heating: Warm the solution to 37°C while stirring. 2. Sonication: Use a sonication bath to break up powder agglomerates and increase the surface area for dissolution. 3. pH Adjustment: Test the solubility in buffers with a range of pH values (e.g., pH 5.0, 7.4, 9.0). |
| This compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the compound is unstable at that concentration and pH. | 1. Use of Co-solvents: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Employ Surfactants: Add a small amount of a non-ionic surfactant like Tween 80 or Poloxamer to the aqueous medium to increase solubility and prevent precipitation.[6] |
| The required concentration for an experiment cannot be reached in the desired aqueous buffer. | The desired concentration exceeds the equilibrium solubility of this compound in that specific medium. | 1. Formulation as a Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier (e.g., PVP, PEG) to improve its dissolution rate and solubility.[9][13] This is an advanced technique typically used in drug formulation development. 2. Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][13][14] 3. Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[4][10][14] This is generally performed by the manufacturer but can be a consideration for formulation development. |
| The organic solvent used as a co-solvent is interfering with the biological assay. | The concentration of the organic solvent is too high, causing toxicity or off-target effects. | 1. Minimize Co-solvent Concentration: Prepare the highest possible stock concentration in the organic solvent to minimize the final volume added to the aqueous medium. 2. Test Alternative Solvents: Screen different biocompatible co-solvents to find one with less interference in your specific assay. 3. Use of Surfactants or Cyclodextrins: These methods can often achieve the desired solubility with lower concentrations of organic solvents.[6][13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a 10 mM stock solution of this compound (Sitaxentan sodium salt, MW: 476.89 g/mol ) in DMSO for further dilution in aqueous media.
Materials:
-
This compound (Sitaxentan sodium salt) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.77 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
For experiments, thaw the stock solution and dilute it to the final desired concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).
Protocol 2: Enhancing this compound Solubility using Cyclodextrins
Objective: To prepare a this compound solution in an aqueous buffer using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.
Materials:
-
This compound (Sitaxentan sodium salt) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10% (w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.
-
If needed, gently warm the solution (e.g., to 37°C) to facilitate dissolution.
-
Once dissolved, filter the solution through a 0.22 µm filter to remove any undissolved particles.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound solubility challenges during experimental setup.
Caption: A workflow for troubleshooting this compound solubility issues.
References
- 1. Sitaxentan = 98 HPLC 210421-74-2 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sitaxentan sodium | 210421-74-2 [chemicalbook.com]
- 4. agnopharma.com [agnopharma.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. brieflands.com [brieflands.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Sitaxentan sodium (Sitaxsentan; IPI 1040) | Endothis compound Receptor inhibitor | CAS 210421-74-2 |endothis compound A receptor (ETA) antagonist | IPI-1040; TBC-11251; IPI 1040; TBC11251; this compound | InvivoChem [invivochem.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. wjbphs.com [wjbphs.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Thelin degradation issues in long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of Thelin, a synthetic peptide therapeutic. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
A: this compound is a lyophilized synthetic peptide. For optimal long-term stability, it should be stored at -20°C or lower, protected from light and moisture.[1][2][3][4] Lyophilized peptides are generally stable for years under these conditions.[2] Once reconstituted, the peptide solution is significantly less stable and should be used immediately or aliquoted and stored at -20°C for short-term use, avoiding repeated freeze-thaw cycles.[1][2][3]
Q2: What are the common degradation pathways for this compound?
A: Like many peptides, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, which can be exacerbated by acidic or basic conditions.[5][6]
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids.[7][8]
-
Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are particularly prone to oxidation.[1][2][3]
-
Aggregation: Peptides can form non-covalent oligomers or larger aggregates, which can be influenced by temperature, pH, and concentration.[5]
Q3: I observed a loss of potency in my this compound sample after long-term storage. What could be the cause?
A: A loss of potency is likely due to chemical or physical degradation. The most common culprits are exposure to moisture, elevated temperatures, or repeated freeze-thaw cycles.[1][2] Even when stored at -20°C, degradation can occur over time, and the rate is peptide-specific.[9] We recommend performing a purity analysis using RP-HPLC to assess the integrity of your sample.
Q4: Can I store reconstituted this compound at 4°C?
A: Storing reconstituted this compound at 4°C is not recommended for more than a few days.[4] Peptides in solution are susceptible to microbial contamination and faster chemical degradation compared to frozen or lyophilized states.[1][2] For storage longer than a day, it is best to aliquot the solution into single-use vials and freeze them at -20°C or below.[3][10]
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your RP-HPLC analysis of a stored this compound sample shows additional peaks that were not present in the initial analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation | The new peaks are likely degradation products. Characterize these impurities using mass spectrometry to identify the nature of the degradation (e.g., deamidation, oxidation).[11][12] Review your storage conditions to ensure they align with our recommendations (-20°C or lower, protected from light and moisture).[2][4] |
| Contamination | If the peaks are inconsistent across samples, consider contamination of your sample or mobile phase. Prepare fresh solutions and re-run the analysis. |
Issue 2: Poor Solubility of Lyophilized this compound After Storage
Symptom: The lyophilized this compound powder does not dissolve completely after being stored for an extended period.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture Absorption | This compound is hygroscopic and may have absorbed moisture during storage, leading to aggregation.[2] Ensure that the vial was brought to room temperature before opening to prevent condensation.[3] |
| Aggregation | The peptide may have started to aggregate. Try sonicating the solution briefly to aid dissolution.[3] If solubility issues persist, the sample may be too degraded for use. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions, simulating long-term storage issues.
Table 1: this compound Purity (%) After 6 Months Under Different Temperature Conditions
| Storage Temperature | Initial Purity (%) | Purity after 6 Months (%) | Major Degradant(s) |
| -20°C | 99.5 | 98.8 | Deamidated this compound |
| 4°C | 99.5 | 92.3 | Deamidated this compound, Oxidized this compound |
| 25°C | 99.5 | 75.6 | Deamidated this compound, Oxidized this compound, Hydrolysis Products |
Table 2: Effect of pH on this compound Stability in Solution at 25°C for 72 Hours
| pH | Initial Purity (%) | Purity after 72 Hours (%) | Major Degradant(s) |
| 3.0 | 99.5 | 95.1 | Hydrolysis Products |
| 5.0 | 99.5 | 98.9 | Minimal Degradation |
| 7.4 | 99.5 | 94.2 | Deamidated this compound |
| 9.0 | 99.5 | 88.7 | Deamidated this compound, Aggregates |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines the procedure for analyzing the purity and stability of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials:
-
This compound sample (lyophilized)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
5. Data Analysis:
-
Integrate the peak areas of the main this compound peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identification of this compound Degradants by LC-MS
This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to identify the degradation products of this compound.
1. Materials:
-
This compound sample (potentially degraded)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (FA)
-
C18 column suitable for mass spectrometry
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
3. Sample Preparation:
-
Reconstitute the this compound sample in Mobile Phase A to a concentration of 0.1 mg/mL.
4. LC-MS Conditions:
-
Use a similar gradient to the RP-HPLC protocol, adjusting as needed for optimal separation.
-
The eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass range appropriate for this compound and its expected degradants.
-
Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation data for structural elucidation.[11]
5. Data Analysis:
-
Compare the masses of the observed peaks with the theoretical masses of potential degradation products (e.g., deamidated this compound will have a mass increase of approximately 1 Da).
-
Analyze the MS/MS fragmentation patterns to confirm the site of modification.
Visualizations
Caption: Common degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting unexpected this compound degradation.
References
- 1. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biolongevitylabs.com [biolongevitylabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resolvemass.ca [resolvemass.ca]
Thelin (Sitaxsentan) Off-Target Effects: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the effects of Thelin (Sitaxsentan) in cellular models. The following resources address potential off-target effects and offer strategies to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Sitaxsentan)?
This compound (Sitaxsentan) is a small molecule that acts as a selective antagonist of the endothis compound-A (ETA) receptor.[1][2][3][4] By blocking this receptor, it inhibits the vasoconstrictive effects of endothis compound-1 (ET-1).[2][4] The endothis compound axis plays a role in various cellular processes, including cell proliferation and apoptosis, beyond its function in regulating vascular tone.[5] Sitaxsentan is highly selective for the ETA receptor over the ETB receptor, which is involved in ET-1 clearance and vasodilation.[1][3][4]
Q2: What are the known off-target effects of this compound (Sitaxsentan) from clinical studies?
The most significant off-target effect observed in clinical use of Sitaxsentan was hepatotoxicity, leading to its voluntary withdrawal from the market.[6][7] Adverse effects associated with endothis compound receptor antagonists as a class include liver enzyme abnormalities, peripheral edema, and anemia.[1][8] While these effects are documented in patients, they may translate to cytotoxicity in in-vitro cellular models, particularly liver cell lines.
Q3: My cells are showing unexpected levels of cell death after treatment with this compound (Sitaxsentan). How can I troubleshoot this?
Unexpected cytotoxicity can be a result of either on-target effects that induce apoptosis in your specific cell type or off-target toxicity. Here are some steps to troubleshoot this issue:
-
Confirm On-Target Effect: Ensure your cells express the ETA receptor. If the cytotoxicity is on-target, it should correlate with the level of ETA receptor expression.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed. This will help distinguish between a specific pharmacological effect and general toxicity.
-
Use a Control Compound: Include a structurally different ETA receptor antagonist in your experiments. If the cytotoxicity is specific to this compound (Sitaxsentan), it may be an off-target effect.
-
Assess Cell Viability with Multiple Assays: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Using multiple assays can provide a more comprehensive picture of the cytotoxic mechanism.
-
Check for Contamination: Microbial contamination (e.g., mycoplasma) or chemical contaminants in the cell culture can cause unexpected cell death.[9]
Q4: How can I determine if the observed effects in my cell-based assay are off-target?
Distinguishing on-target from off-target effects is crucial for interpreting your results. Here are some strategies:
-
Rescue Experiments: If the effect is on-target, you may be able to "rescue" the cells by adding an excess of the natural ligand (endothis compound-1) to outcompete this compound (Sitaxsentan) at the ETA receptor.
-
Knockout/Knockdown Models: Use CRISPR/Cas9 or siRNA to reduce the expression of the ETA receptor in your cell line. If the effect of this compound (Sitaxsentan) is diminished or absent in these cells, it is likely an on-target effect.
-
Structural Analogs: Test other endothis compound receptor antagonists with different chemical structures. If the effect is consistent across different antagonists, it is more likely to be an on-target effect of ETA receptor blockade.
-
Whole-Genome or RNA Sequencing: For a comprehensive analysis, techniques like whole-genome sequencing (WGS) or RNA-sequencing can identify unintended genetic or transcriptomic changes induced by the compound.[10]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol determines the concentration of this compound (Sitaxsentan) that inhibits cell viability.
Materials:
-
Target cell line
-
96-well plates
-
Complete culture medium
-
This compound (Sitaxsentan) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound (Sitaxsentan) in complete culture medium.
-
Remove the old medium and add the this compound (Sitaxsentan) dilutions to the wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluation of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
6-well plates
-
This compound (Sitaxsentan) stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (Sitaxsentan) for the desired time. Include a vehicle control.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).[11]
Data Presentation
Table 1: Example Data for this compound (Sitaxsentan) Cytotoxicity
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Early Apoptosis (%) (Annexin V/PI) | Late Apoptosis/Necrosis (%) (Annexin V/PI) |
| 0 (Vehicle) | 100 | 2.5 | 1.8 |
| 1 | 95.2 | 4.1 | 2.3 |
| 10 | 78.6 | 15.7 | 8.9 |
| 50 | 45.3 | 35.2 | 22.5 |
| 100 | 21.8 | 55.9 | 40.1 |
Visualizations
Signaling Pathway
Caption: this compound (Sitaxsentan) blocks the Endothis compound-1 signaling pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Sitaxentan - Wikipedia [en.wikipedia.org]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Sitaxsentan, a selective endothis compound-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitaxsentan: a novel endothis compound-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Ironic case of hepatic dysfunction following the global withdrawal of sitaxentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Adverse Effects of Endothis compound Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. blog.addgene.org [blog.addgene.org]
Technical Support Center: Optimizing Thelin Concentration for Maximum Efficacy
Welcome to the technical support center for Thelin, a potent endothis compound receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximum efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive antagonist of endothis compound (ET) receptors, specifically targeting the ET-A and ET-B receptors. Endothelins are potent vasoconstrictor peptides, and by blocking their receptors, this compound inhibits downstream signaling pathways involved in vasoconstriction, cell proliferation, and fibrosis.[1][2] The activation of ET-A receptors, primarily found on smooth muscle cells, leads to prolonged vasoconstriction.[2][3][4] ET-B receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin; however, they are also present on smooth muscle cells where they contribute to vasoconstriction.[2][4]
Q2: What are the key signaling pathways affected by this compound?
This compound blocks the binding of endothis compound-1 (ET-1) to its receptors, thereby inhibiting the activation of Gq proteins.[1][5] This prevents the subsequent activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] Consequently, this compound attenuates the release of intracellular calcium and the activation of protein kinase C (PKC), which are critical for cellular responses like vasoconstriction and proliferation.[1]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
For initial in vitro cell-based assays, a dose-response curve is recommended, typically ranging from 1 nM to 10 µM.[6] The optimal concentration is highly dependent on the cell type, the expression levels of ET-A and ET-B receptors, and the specific endpoint of the assay.[6]
Q4: How should I reconstitute and store this compound?
It is recommended to reconstitute lyophilized this compound in a small volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).[6] This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[6] For experiments, the stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is not toxic to the cells, typically below 0.5%.[6]
Troubleshooting Guides
Problem 1: No observable or weak biological response to this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a broader dose-response experiment (e.g., 0.1 nM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line and assay.[6] |
| This compound Degradation | Ensure proper storage of lyophilized and reconstituted this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from the stock solution for each experiment.[6] |
| Low Receptor Expression | Confirm the expression of ET-A and/or ET-B receptors in your cell line using techniques like qRT-PCR or Western blotting. Consider using a cell line with known high expression of endothis compound receptors.[6] |
| Incorrect Assay Conditions | Optimize the incubation time. For competitive binding assays, 60-120 minutes is often sufficient to reach equilibrium.[1] For functional assays measuring downstream effects like cell proliferation, longer incubation times (24-72 hours) may be necessary.[7] Ensure the assay buffer is compatible with this compound and the cells. |
| Plasma Protein Binding | If using serum-containing media, be aware that this compound, like other endothis compound receptor antagonists, can bind to plasma proteins such as albumin.[8] This can reduce the free concentration of this compound available to bind to its receptors, decreasing its apparent potency. Consider using serum-free media or performing assays in the presence of a controlled concentration of albumin to assess its impact.[8] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your microplate. Use a multichannel pipette for cell seeding and visually inspect the plate before treatment. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh pipette tips for each reagent and concentration to avoid cross-contamination. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental conditions. Instead, fill them with a buffer or medium. |
| Incomplete this compound Solubilization | Ensure the this compound stock solution is fully dissolved before further dilution. Vortex the stock solution gently before making serial dilutions. |
Data Presentation
Table 1: Binding Affinities of Common Endothis compound Receptor Antagonists
| Antagonist | Receptor Selectivity | Ki (nM) for ET-A | Ki (nM) for ET-B | Reference |
| BQ-123 | ET-A selective | ~1 | >1000 | [1] |
| BQ-788 | ET-B selective | >1000 | ~1.3 | [1] |
| Bosentan | Dual ET-A/ET-B | ~5 | ~30 | [3] |
| Atrasentan | ET-A selective | ~0.1 | ~100 | [3] |
| Zibotentan | ET-A selective | ~0.1 | ~4 | [3] |
Ki (inhibition constant) values represent the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. Lower values indicate higher binding affinity.
Table 2: IC50 Values of Select Endothis compound Receptor Antagonists
| Antagonist | Assay Condition | IC50 (nM) | Reference |
| PD-156707 | No human serum albumin | 0.37 | [8] |
| 5% human serum albumin | 62.8 | [8] | |
| L-749329 | No human serum albumin | 0.29 | [8] |
| 5% human serum albumin | 50.2 | [8] | |
| Ro-47-0203 | No human serum albumin | 5.7 | [8] |
| 5% human serum albumin | 122.7 | [8] | |
| A-127722 | No human serum albumin | 0.22 | [8] |
| 5% human serum albumin | 6.72 | [8] |
IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand.[1]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Radioligand Competition Binding Assay
This protocol outlines a method to determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled endothis compound ligand (e.g., [125I]ET-1) to its receptors.
Materials:
-
Cell membranes from a cell line expressing human ET-A or ET-B receptors (e.g., CHO or HEK293 cells).[1]
-
Radioligand: [125I]ET-1.[1]
-
This compound (test antagonist).
-
Unlabeled ET-1 (for determining non-specific binding).[1]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[1]
-
96-well microplates.
-
Glass fiber filter plates.[1]
-
Scintillation fluid and microplate scintillation counter.[1]
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (5-20 µg of protein).[1]
-
50 µL of this compound at various concentrations (to generate a dose-response curve).
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled ET-1.
-
50 µL of [125I]ET-1 at a concentration near its Kd (e.g., 0.1 nM).[1]
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[1]
-
Filtration: Transfer the contents of each well to a glass fiber filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a microplate scintillation counter.[1]
-
Data Analysis:
-
Calculate the specific binding for each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[1]
-
Visualizations
Caption: this compound blocks the endothis compound signaling pathway.
Caption: Workflow for IC50 determination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CV Pharmacology | Endothis compound Receptor Antagonists [cvpharmacology.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimizing endothis compound receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Endothelins and endothis compound receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my Thelin experiment not reproducible?
Welcome to the technical support center for the Thelin experiment. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting reproducibility issues and ensuring the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of the this compound experiment?
The this compound experiment is designed to investigate the efficacy of this compound, a novel compound, in inhibiting the Endothis compound-1 (ET-1) signaling pathway. This pathway is implicated in vasoconstriction and cell proliferation, and its dysregulation is associated with various cardiovascular diseases. The experiment typically involves cell culture, treatment with this compound, and subsequent analysis of downstream signaling events and cellular responses.
Q2: My results from the this compound experiment are not consistent across different attempts. What are the common causes for this lack of reproducibility?
Lack of reproducibility in the this compound experiment can stem from several factors. It is crucial to systematically evaluate each step of your protocol. Common culprits include:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum starvation times can significantly impact cellular responses to ET-1 and this compound.
-
Reagent Stability: this compound and ET-1 are peptides that can degrade if not stored and handled properly. Ensure you are using fresh aliquots and avoiding repeated freeze-thaw cycles.
-
Assay Variability: Inconsistent incubation times, temperature fluctuations, or variations in washing steps during assays like ELISA or Western blotting can introduce significant errors.
-
Operator-Dependent Variability: Minor differences in pipetting techniques, timing of reagent additions, and cell handling can lead to divergent results.
Troubleshooting Guide
Problem 1: High variability in downstream signaling readouts (e.g., p-ERK levels).
| Potential Cause | Recommended Solution |
| Inconsistent cell confluency at the time of treatment. | Standardize cell seeding density and ensure cells reach a consistent confluency (e.g., 80-90%) before serum starvation and treatment. Create a strict schedule for cell plating and experimentation. |
| Degradation of ET-1 or this compound. | Prepare fresh working solutions of ET-1 and this compound for each experiment from single-use aliquots stored at -80°C. Perform a dose-response curve with a new batch of ET-1 to confirm its activity. |
| Variations in serum starvation period. | Optimize and strictly adhere to a consistent serum starvation time (e.g., 12-16 hours). Prolonged starvation can induce cellular stress and affect signaling pathways. |
| Technical variability in Western blotting or ELISA. | Ensure consistent protein loading for Western blots by performing a total protein quantification assay (e.g., BCA). For ELISA, use a calibrated multi-channel pipette and ensure uniform incubation times and temperatures for all wells. |
Problem 2: this compound shows inconsistent inhibitory effects on cell proliferation.
| Potential Cause | Recommended Solution |
| Mycoplasma contamination in cell culture. | Regularly test your cell lines for mycoplasma contamination. If positive, discard the contaminated stock and start with a fresh, certified mycoplasma-free vial. |
| Incorrect dosage or instability of this compound. | Verify the calculated concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell line. |
| Cell line heterogeneity. | High-passage number cell lines can exhibit genetic drift, leading to altered phenotypes and drug responses. Use low-passage cells (e.g., passage 5-15) for all experiments and perform cell line authentication. |
| Variability in the cell proliferation assay. | For assays like MTT or BrdU incorporation, ensure that the initial cell seeding density is uniform across all wells and that incubation times with the detection reagents are consistent. |
Experimental Protocols
Protocol 1: ET-1 Induced ERK Phosphorylation Assay
-
Cell Culture: Plate human pulmonary arterial smooth muscle cells (hPASMCs) in a 12-well plate at a density of 5 x 10^4 cells/well in smooth muscle growth medium (SmGM).
-
Serum Starvation: When cells reach 80-90% confluency, replace the growth medium with a serum-free basal medium and incubate for 16 hours.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1 hour.
-
ET-1 Stimulation: Stimulate the cells with 10 nM ET-1 for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate 20 µg of protein per sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed hPASMCs in a 96-well plate at a density of 5 x 10^3 cells/well in SmGM.
-
Treatment: After 24 hours, replace the medium with a low-serum (0.5%) medium containing ET-1 (10 nM) and varying concentrations of this compound (e.g., 0, 1, 10, 100 nM).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability/proliferation.
Visualizing the this compound Experiment
This compound Experimental Workflow
Caption: A flowchart illustrating the key steps of the this compound experiment.
Simplified Endothis compound-1 Signaling Pathway
Technical Support Center: Mitigating Thelin (Sitaxentan)-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers investigating Thelin (sitaxentan)-induced cytotoxicity. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your in vitro studies. Given that this compound's clinical hepatotoxicity was a primary concern leading to its market withdrawal, this guide focuses on mitigating its cytotoxic effects in liver cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (sitaxentan)-induced cytotoxicity in vitro?
A1: The exact mechanisms are not fully elucidated, but evidence suggests a multifactorial process. A leading hypothesis is the inhibition of the bile salt export pump (BSEP), leading to intracellular accumulation of toxic bile salts and cholestatic liver injury.[1][2][3] Other potential mechanisms include mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.[4][5]
Q2: Which in vitro models are most suitable for studying this compound's hepatotoxicity?
A2: Primary human hepatocytes are considered the gold standard for their physiological relevance, though their availability and short-term viability can be limitations.[6] Immortalized human hepatoma cell lines, such as HepG2, are widely used for their robustness and ease of culture in high-throughput screening. For more complex studies, 3D liver spheroids or co-culture models incorporating non-parenchymal cells can provide a more physiologically relevant microenvironment.[6]
Q3: I am observing high variability between my replicate wells in a cytotoxicity assay. What could be the cause?
A3: High variability can arise from several factors, including uneven cell seeding, pipetting errors, or "edge effects" in the microplate where outer wells evaporate more quickly. Ensure your cell suspension is homogenous, use calibrated pipettes, and consider leaving the outer wells of your plate filled with sterile phosphate-buffered saline (PBS) or media without cells to minimize evaporation.[7]
Q4: My negative control (untreated cells) is showing significant cell death. What should I do?
A4: High cytotoxicity in negative controls can indicate underlying issues with your cell culture. Check for signs of contamination (e.g., mycoplasma), ensure the cells are healthy and in their logarithmic growth phase, and verify that the cell seeding density is appropriate for the duration of the experiment. Stressed or overly confluent cells can be more susceptible to any experimental manipulations.
Q5: Can antioxidants mitigate this compound-induced cytotoxicity?
A5: Yes, antioxidants may offer protection. If this compound's cytotoxicity involves oxidative stress, antioxidants that replenish intracellular glutathione (GSH) stores, such as N-acetylcysteine (NAC), or scavenge free radicals could reduce cell death.[5][8][9] It is recommended to test a range of antioxidant concentrations to determine their efficacy in your specific experimental setup.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Suggestion |
| Cell Passage Number | Use cells within a consistent and low passage number range, as sensitivity to toxicants can change with prolonged culturing. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to the compound. |
| Compound Stability | Prepare fresh dilutions of this compound (sitaxentan) for each experiment from a validated stock solution. Ensure proper storage of the stock solution. |
| Incubation Time | Use a consistent incubation time for all experiments. Cytotoxic effects can be time-dependent. |
| Assay Reagent Variability | Ensure assay reagents are properly stored and within their expiration date. Prepare fresh working solutions for each experiment. |
Problem 2: this compound appears less toxic in my assay than expected.
| Possible Cause | Suggestion |
| Sub-optimal Compound Concentration | Extend the concentration range of this compound to ensure you are capturing the full dose-response curve. |
| Short Incubation Time | Increase the incubation time (e.g., from 24 to 48 or 72 hours) as the cytotoxic effects may develop over a longer period. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider using a different, potentially more sensitive, liver cell line or primary hepatocytes. |
| Serum Protein Binding | Components in the fetal bovine serum (FBS) of your culture medium may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, but be mindful that this can also affect cell health. |
Experimental Protocols
Protocol 1: Assessing this compound (Sitaxentan)-Induced Cytotoxicity using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the reduction in cell viability upon exposure to this compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (Sitaxentan)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different this compound concentrations. Include wells with vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Evaluating the Protective Effect of N-Acetylcysteine (NAC) on this compound-Induced Cytotoxicity
This protocol assesses whether pre-treatment with NAC can reduce this compound-induced cell death.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
NAC Pre-treatment: Prepare various concentrations of NAC in culture medium. Remove the medium from the wells and add 100 µL of the NAC solutions. Incubate for 1-2 hours at 37°C.
-
This compound Treatment: Prepare this compound solutions that also contain the corresponding concentrations of NAC from the pre-treatment step. Remove the NAC-containing medium and add 100 µL of the this compound/NAC solutions to the appropriate wells.
-
Controls: Include wells with:
-
Untreated cells
-
Cells treated with this compound only
-
Cells treated with NAC only
-
Vehicle controls
-
-
Incubation and Measurement: Follow steps 3-7 from Protocol 1.
-
Data Analysis: Compare the cell viability in wells treated with this compound alone to those pre-treated with NAC and then exposed to this compound.
Quantitative Data Summary
The following tables present hypothetical data from the experiments described above.
Table 1: this compound (Sitaxentan) IC50 Values in HepG2 Cells at Different Time Points
| Incubation Time | IC50 (µM) |
| 24 hours | 150 |
| 48 hours | 85 |
| 72 hours | 50 |
Table 2: Effect of NAC Pre-treatment on this compound-Induced Cytotoxicity in HepG2 Cells (48-hour this compound exposure)
| This compound Concentration (µM) | % Viability (this compound only) | % Viability (+ 1 mM NAC) | % Viability (+ 5 mM NAC) |
| 0 | 100 | 99 | 98 |
| 50 | 75 | 88 | 95 |
| 100 | 48 | 65 | 82 |
| 200 | 22 | 40 | 60 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity and NAC protection.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high replicate variability.
References
- 1. The role of bile salt export pump gene repression in drug-induced cholestatic liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with bile salt export pump function is a susceptibility factor for human liver injury in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jctres.com [jctres.com]
- 5. Mitochondrial dysfunction in drug-induced hepatic steatosis: Recent findings and current concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thelin Resistance
Welcome to the technical support center for Thelin, a novel tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][2] By blocking EGFR signaling, this compound inhibits downstream pathways responsible for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm this is acquired resistance?
Acquired resistance is characterized by an initial positive response to a drug, followed by a decrease in efficacy over time.[3] To confirm acquired resistance to this compound, you should:
-
Establish a baseline: Determine the initial half-maximal inhibitory concentration (IC50) of this compound on the parental, sensitive cell line.
-
Develop a resistant line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks or months.
-
Compare IC50 values: Periodically measure the IC50 of this compound on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line is indicative of acquired resistance.
Q3: What are the common molecular mechanisms that drive resistance to this compound?
Resistance to tyrosine kinase inhibitors like this compound can arise through several mechanisms:
-
Secondary mutations in the target kinase domain: Mutations in the EGFR kinase domain, such as the "gatekeeper" T790M mutation, can prevent this compound from binding effectively.[4][5]
-
Activation of alternative signaling pathways: Cancer cells can bypass the this compound-induced blockade of EGFR by activating other signaling pathways, such as MET, HER2, or IGF1R, to maintain cell survival and proliferation.[4][5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Histological transformation: In some cases, the cancer cells may undergo a change in their cell type, for example, from non-small cell lung cancer to small cell lung cancer, rendering them less dependent on the EGFR pathway.[8]
Troubleshooting Guides
Problem: Increased IC50 value for this compound in my cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Sequence the EGFR gene: Look for known resistance mutations (e.g., T790M).[4] 2. Assess bypass pathway activation: Use western blotting to check for increased phosphorylation of alternative receptor tyrosine kinases (e.g., MET, HER2).[5] 3. Evaluate drug efflux: Measure the expression of ABC transporters (e.g., P-gp) using qRT-PCR or western blotting.[6] |
| Experimental Error | 1. Verify cell line identity: Perform cell line authentication. 2. Check drug concentration and stability: Ensure the correct concentration of this compound is being used and that it has not degraded. 3. Optimize cell viability assay: Review and optimize the parameters of your cell viability assay, such as cell seeding density and incubation time.[9] |
Problem: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Plating | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before plating. 2. Avoid edge effects: Do not use the outer wells of the microplate, or fill them with sterile PBS.[9] |
| Contamination | 1. Check for microbial contamination: Visually inspect cultures and test for mycoplasma. |
| Reagent Issues | 1. Prepare fresh reagents: Ensure that all reagents, including media and assay components, are fresh and properly prepared. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| HCC827 | This compound-Sensitive Parental | 15 ± 2.5 | - |
| HCC827-TR | This compound-Resistant (Acquired) | 1500 ± 150 | 100 |
| A549 | This compound-Insensitive | >10,000 | - |
Table 2: Effect of Combination Therapy on this compound-Resistant Cells (HCC827-TR)
| Treatment | This compound IC50 (nM) |
| This compound alone | 1500 ± 150 |
| This compound + MET Inhibitor (100 nM) | 75 ± 10 |
| This compound + P-gp Inhibitor (1 µM) | 250 ± 30 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (in desired concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is used to assess the activation state of key signaling proteins.[14]
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.[15]
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[16]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane with TBST and add the chemiluminescent substrate.[15]
-
Capture the signal using an imaging system.[15]
Protocol 3: siRNA-mediated Gene Knockdown
This protocol is used to investigate the role of a specific gene in this compound resistance.[]
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cancer cell lines
Procedure:
-
Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
Dilute the siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5 minutes to allow for complex formation.[18]
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-48 hours.
-
Assess the knockdown efficiency by qRT-PCR or western blotting.
-
Treat the transfected cells with this compound and perform a cell viability assay to determine the effect of gene knockdown on this compound sensitivity.
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Workflow for investigating this compound resistance.
References
- 1. Targeted Therapy for Cancer - NCI [cancer.gov]
- 2. lung.org [lung.org]
- 3. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 4. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. m.youtube.com [m.youtube.com]
Thelin Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability encountered with Thelin. Our goal is to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) signaling pathway. It is widely used in cancer research to investigate the role of this pathway in cell growth, proliferation, and survival. This compound exerts its effect by binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream effectors such as Akt.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in this compound can arise from several factors during synthesis and purification. These include minor differences in the purity of the final compound, the presence of inactive or isomeric impurities, and variations in the physical properties of the solid form (e.g., crystallinity, solvate form), which can affect its solubility and bioavailability in cell culture.
Q3: How can I confirm the identity and purity of my batch of this compound?
A3: It is crucial to perform in-house quality control on each new batch of this compound. We recommend running Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound. A certificate of analysis (CoA) provided with each batch should serve as a reference.
Q4: What is the recommended procedure for preparing this compound stock solutions?
A4: To ensure consistency, this compound should be dissolved in anhydrous, research-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with different batches of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced potency of a new this compound batch in cell-based assays. | 1. Incorrect Stock Concentration: Errors in weighing the compound or in calculations. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Lower Purity of the New Batch: Presence of impurities that may be inactive or interfere with this compound's activity. | 1. Verify the concentration of your stock solution using a spectrophotometer if this compound has a known extinction coefficient, or by preparing a fresh stock solution with careful weighing. 2. Prepare fresh aliquots from a new vial of this compound. 3. Perform an in-house purity check using HPLC and compare it to the certificate of analysis. Contact technical support if a significant discrepancy is observed. |
| Inconsistent results in Western blot analysis of downstream targets (e.g., p-Akt). | 1. Variability in this compound Activity: Differences in the effective concentration of active this compound between batches. 2. Experimental Variability: Inconsistent cell densities, treatment times, or antibody performance. | 1. Perform a dose-response experiment for each new batch to determine the IC50 value and adjust the working concentration accordingly. 2. Standardize your experimental protocol, including cell seeding density, serum starvation conditions, and antibody dilutions. Always run appropriate controls. |
| Poor solubility of a new this compound batch. | 1. Different Crystal Polymorph: this compound may exist in different crystalline forms with varying solubility. 2. Presence of Insoluble Impurities: Contaminants from the synthesis process. | 1. Try gentle warming (up to 37°C) and vortexing to aid dissolution. If solubility issues persist, sonication can be attempted. 2. If the issue is not resolved, please contact our technical support with the batch number. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Dilution Series: Prepare a 2X serial dilution of this compound in complete growth medium. Start with a high concentration (e.g., 100 µM) and perform 10-12 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of p-Akt Inhibition
This protocol details the assessment of this compound's activity by measuring the phosphorylation of Akt (a downstream target).
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with different concentrations of this compound (and a vehicle control) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
Technical Support Center: Thelin (Sitaxentan)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address the common challenge of Thelin (sitaxentan) precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the cause of precipitation and provide systematic solutions to ensure the integrity of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
The precipitation of this compound, a selective endothis compound-A (ETA) receptor antagonist, in cell culture media is a common issue that can significantly impact experimental outcomes.[1][2][3] This guide provides a systematic approach to identifying the cause and implementing effective solutions.
Initial Assessment:
Before troubleshooting, it's crucial to distinguish between chemical precipitation and biological contamination.
| Observation | Potential Cause | Recommended Action |
| Cloudy medium, visible particles or crystals, no change in pH. | Chemical Precipitate | Proceed with the troubleshooting steps below. |
| Cloudy medium, yellowing of the medium (change in pH), visible microorganisms under a microscope. | Bacterial, Fungal, or Yeast Contamination | Discard the culture and medium. Thoroughly decontaminate all equipment and start with a fresh culture.[4] |
Troubleshooting Steps for this compound Precipitation:
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound (sitaxentan) has pH-dependent aqueous solubility, with higher solubility in alkaline conditions.[5] Cell culture media are typically buffered around neutral pH (7.2-7.4), where its solubility may be limited. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1% v/v to avoid cytotoxicity).[6]- Perform a final dilution step directly in pre-warmed (37°C) cell culture media with vigorous mixing.[6][7] |
| "Solvent Shift" Precipitation | A rapid change in solvent polarity when adding a concentrated DMSO stock of this compound to the aqueous cell culture medium can cause the compound to "crash out" of solution. | - Use a serial dilution method: Instead of adding the stock directly to the final volume, first, create an intermediate dilution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final culture volume.- Add the stock solution dropwise: Slowly add the this compound stock solution to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[7] |
| High Final Concentration | The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. | - Determine the Maximum Non-Precipitating Concentration: Conduct a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).- Optimize the experimental design: If possible, use a lower, effective concentration of this compound. |
| Stock Solution Issues | This compound may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time. | - Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.[6]- Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| pH and Temperature Effects | The pH of the cell culture medium and the temperature at which this compound is added can influence its solubility. | - Ensure the pH of your cell culture media is within the optimal range for your cells (typically 7.2-7.4).[6]- Always use pre-warmed (37°C) media when adding this compound to avoid temperature shock-induced precipitation.[6][7] |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in serum, can interact with this compound and reduce its solubility. | - If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line.- Be aware that high concentrations of salts in the media can contribute to a "salting-out" effect. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound (sitaxentan) precipitation is often due to its low and pH-dependent solubility in aqueous solutions like cell culture media.[5] The most common trigger is the "solvent shift" that occurs when a concentrated stock solution (usually in DMSO) is diluted into the aqueous medium, causing the compound to fall out of solution. Other factors include high final concentrations, suboptimal temperatures, and interactions with media components.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[8]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[6] However, the tolerance to DMSO can vary between different cell lines, so it is advisable to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: I see a precipitate in my vial of this compound stock solution. Can I still use it?
A4: The solid material is likely precipitated this compound. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously. If it fully redissolves and the solution is clear, it is likely usable. However, to ensure accurate dosing, preparing a fresh stock solution is the best practice.[6]
Q5: Can I filter my this compound-containing medium to remove the precipitate?
A5: Filtering the medium after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment, which will compromise the accuracy of your results. The focus should be on preventing precipitation from occurring in the first place.
Quantitative Data
This compound (Sitaxentan) Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 476.89 g/mol (sodium salt) | |
| Aqueous Solubility | pH-dependent: 0.4 mg/mL at pH 1, 77.8 mg/mL at pH 10 | [5] |
| Solubility in Organic Solvents | DMSO: ≥23.8 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound (sitaxentan sodium salt) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve the desired final concentration.
-
Crucially , add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium. This helps to avoid localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Maximum Non-Precipitating Concentration of this compound
This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium, ranging from a concentration you expect to be soluble to one that is likely to precipitate.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate these solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each concentration for any signs of precipitation (cloudiness, visible particles, or crystals). You can also examine a small aliquot under a microscope.
-
The highest concentration that remains clear is your maximum non-precipitating concentration for that specific medium and incubation time.
Visualizations
This compound's Mechanism of Action: Endothis compound-1 Signaling Pathway
This compound is a selective antagonist of the Endothis compound-A (ETA) receptor.[1][2][3] It blocks the binding of endothis compound-1 (ET-1), a potent vasoconstrictor, to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[9][10][11]
Caption: this compound blocks the ET-1 signaling pathway.
Experimental Workflow: Preventing this compound Precipitation
This workflow provides a logical sequence of steps to troubleshoot and prevent this compound precipitation during your experiments.
Caption: A step-by-step workflow to prevent precipitation.
References
- 1. Sitaxsentan, a selective endothis compound-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sitaxsentan: a novel endothis compound-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitaxentan - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. A network map of endothis compound mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
Thelin Experimental Controls and Best Practices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Thelin (Sitaxsentan). The information is presented in a practical question-and-answer format to directly address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the brand name for the drug Sitaxsentan. It is a potent and selective antagonist of the endothis compound-A (ETA) receptor.[1][2][3] Its mechanism of action involves blocking the binding of endothis compound-1 (ET-1), a potent vasoconstrictor, to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[4][5]
Q2: What are the key differences between ETA and ETB receptors that I should consider in my experiments?
ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and proliferation.[5][6] In contrast, ETB receptors are found on endothelial cells and are involved in vasodilation (through the release of nitric oxide and prostacyclin) and the clearance of ET-1 from circulation.[5][6] this compound's high selectivity for the ETA receptor is a critical factor to consider when designing experiments and interpreting results, as ETB receptor-mediated effects will not be inhibited.
Q3: What are the solubility characteristics of this compound (Sitaxsentan) for in vitro experiments?
Sitaxsentan is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents:
| Solvent | Solubility |
| DMSO | 10 mM[1] or 15 mg/mL[2] |
| DMF | 10 mg/mL[2] |
| Ethanol | 5 mg/mL[2] |
| Water | 10 mg/mL (clear solution)[3] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL[2] |
Q4: What are the recommended storage conditions for this compound (Sitaxsentan)?
For long-term stability, Sitaxsentan should be stored at -20°C.[2]
Experimental Protocols and Best Practices
In Vitro Experiments: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the ETA receptor.
Methodology:
-
Membrane Preparation:
-
Use cell membranes from a cell line recombinantly expressing the human ETA receptor (e.g., CHO or HEK293 cells).[4]
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.[4]
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.[4]
-
Determine the protein concentration of the membrane preparation.[4]
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add membrane preparation, radiolabeled ET-1 (e.g., [¹²⁵I]ET-1), and assay buffer.[4]
-
Non-specific Binding Wells: Add membrane preparation, radiolabeled ET-1, and a high concentration of unlabeled ET-1.[4]
-
Test Compound Wells: Add membrane preparation, radiolabeled ET-1, and varying concentrations of this compound.[4]
-
-
Incubation and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[4]
-
Plot specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.[4]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]
-
Best Practices for Controls:
-
Positive Control: A known, potent ETA receptor antagonist can be used to validate the assay setup.
-
Negative Control (Vehicle): The solvent used to dissolve this compound should be tested alone to ensure it does not interfere with the assay.
-
Non-specific Binding Control: Essential for determining the specific binding of the radioligand.
In Vivo Experiments: Murine Model of Pulmonary Hypertension
Objective: To evaluate the efficacy of this compound in a preclinical model of pulmonary hypertension.
Methodology:
-
Animal Model: Utilize a validated animal model, such as spontaneously hypertensive hamsters or a shunt-induced pulmonary hypertension model in piglets.[7][8]
-
Drug Administration:
-
Experimental Groups:
-
Vehicle Control Group: Receives the vehicle used for drug administration (e.g., water or methylcellulose).
-
This compound Treatment Group: Receives the specified dose of this compound.
-
Sham-operated/Healthy Control Group: Undergoes a sham procedure or no intervention to serve as a baseline for normal physiological parameters.
-
-
Outcome Measures:
Best Practices for Controls:
-
Vehicle Control: Crucial for ensuring that any observed effects are due to this compound and not the administration vehicle.
-
Sham Control: Important in surgical models to differentiate the effects of the disease induction from the surgical procedure itself.
-
Positive Control: A known effective treatment for pulmonary hypertension can be included for comparison.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High non-specific binding in radioligand assay | - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with the filter or plate. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of wash steps with ice-cold buffer.- Pre-treat filters with bovine serum albumin (BSA). |
| Low or no specific binding | - Inactive receptor preparation.- Degraded radioligand.- Incorrect assay buffer composition. | - Verify receptor activity with a known agonist/antagonist.- Check the purity and age of the radioligand.- Optimize buffer pH, ionic strength, and co-factors. |
| Inconsistent IC50 values | - Pipetting errors.- Variation in incubation time or temperature.- Cell passage number variability. | - Use calibrated pipettes and consistent technique.- Ensure uniform incubation conditions for all plates.- Use cells within a defined passage number range. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in animal response | - Inconsistent drug administration.- Genetic variability within the animal strain.- Differences in animal handling and housing. | - Ensure accurate and consistent dosing for all animals.- Use a sufficient number of animals to account for biological variability.- Standardize all environmental and handling procedures. |
| Unexpected animal mortality | - Drug toxicity (hepatotoxicity is a known concern with Sitaxsentan).- Complications from the disease model or surgical procedures. | - Monitor liver function enzymes in a subset of animals.- Refine surgical techniques and post-operative care.- Consider a dose-response study to find the optimal therapeutic window. |
| Lack of expected therapeutic effect | - Poor bioavailability of the drug formulation.- Insufficient dose.- The chosen animal model is not responsive to ETA receptor antagonism. | - Optimize the drug formulation to improve solubility and absorption.- Perform a dose-escalation study.- Validate the role of the endothis compound pathway in your specific animal model. |
Visualizing Experimental Workflows and Signaling Pathways
Endothis compound-1 Signaling Pathway
Caption: this compound blocks the Endothis compound-1 signaling pathway at the ETA receptor.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for determining this compound's binding affinity (Ki).
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Meta-analysis of the effects of endothis compound receptor blockade on survival in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecules, Big Consequences: Mechanisms of Hepatoxicity | The Liver Meeting | AASLD [aasld.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. A network map of endothis compound mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Thelin (Sitaxentan) vs. Bosentan: A Comparative Analysis in Pulmonary Artery Smooth Muscle Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thelin (sitaxentan), a highly selective endothis compound-A (ETA) receptor antagonist, and bosentan, a dual endothis compound-A/endothis compound-B (ETA/ETB) receptor antagonist. The focus of this comparison is their in vitro performance in assays measuring the proliferation of human pulmonary artery smooth muscle cells (PASMCs), a key pathological process in pulmonary arterial hypertension (PAH).
Mechanism of Action at a Glance
Endothis compound-1 (ET-1) is a potent vasoconstrictor and mitogen that plays a crucial role in the pathogenesis of PAH. It exerts its effects through two receptor subtypes: ETA and ETB. The activation of ETA receptors on PASMCs leads to vasoconstriction and proliferation. The role of ETB receptors is more complex; their stimulation on endothelial cells can lead to the release of vasodilators, while on smooth muscle cells, they can also contribute to vasoconstriction.
This compound (sitaxentan) is distinguished by its high selectivity for the ETA receptor, in contrast to bosentan, which antagonizes both ETA and ETB receptors. This difference in receptor selectivity forms the basis for their distinct pharmacological profiles.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data comparing the in vitro efficacy of sitaxentan and bosentan in relevant assays.
| Parameter | This compound (Sitaxentan) | Bosentan | Assay Type | Cell Type | Reference |
| Receptor Selectivity (ETA vs. ETB) | ~6,500-fold | ~20-fold | Receptor Binding | Recombinant cells | [1] |
| Inhibitory Constant (Kb) at ETA Receptor | Not explicitly stated, but implied to be significantly lower than bosentan | 1.1 nM | Calcium Release Assay | Human PASMCs | [2] |
| Inhibition of ET-1 Mediated Cell Proliferation | Data not available in direct comparison | 60% inhibition at 50 µM | Cell Number Increase | Human PASMCs | [3] |
Experimental Protocols
This section details a representative experimental protocol for an in vitro assay designed to compare the anti-proliferative effects of sitaxentan and bosentan on human PASMCs. This protocol is based on methodologies described in the scientific literature.[3]
Assay: ET-1-Induced Human Pulmonary Artery Smooth Muscle Cell (hPASMC) Proliferation Assay (BrdU Incorporation)
1. Cell Culture and Seeding:
-
Human PASMCs are cultured in smooth muscle cell growth medium supplemented with growth factors.
-
For the assay, cells are seeded in 96-well plates at a density of approximately 4,000 cells per well.
2. Cell Starvation:
-
Once the cells reach 50-70% confluency, the growth medium is replaced with a starvation medium (e.g., basal medium with 0.2% fetal bovine serum) for 24 hours to synchronize the cell cycle.
3. Compound Treatment:
-
The starvation medium is removed, and fresh starvation medium containing various concentrations of this compound (sitaxentan) or bosentan is added to the respective wells.
-
The cells are pre-incubated with the compounds for a defined period (e.g., 30 minutes to 1 hour).
4. Stimulation of Proliferation:
-
Endothis compound-1 (ET-1) is added to the wells (excluding the negative control wells) at a concentration known to induce proliferation (e.g., 10⁻⁸ M).
-
Simultaneously, a BrdU (bromodeoxyuridine) labeling reagent is added to all wells.
5. Incubation:
-
The plate is incubated for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
6. Measurement of Proliferation:
-
After incubation, the labeling medium is removed, and the cells are fixed.
-
An anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) is added to the wells.
-
Following an incubation period and washing steps, a substrate solution is added, and the colorimetric or chemiluminescent signal is measured using a microplate reader. The intensity of the signal is directly proportional to the amount of BrdU incorporated into the DNA, which is a measure of cell proliferation.
7. Data Analysis:
-
The results are expressed as a percentage of the ET-1-induced proliferation.
-
IC₅₀ values (the concentration of the antagonist that inhibits 50% of the ET-1-induced proliferation) are calculated for both compounds.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Endothis compound-1 Signaling Pathway and Antagonist Action.
Caption: Workflow for PASMC Proliferation Assay.
References
Validating Thelin's On-Target Effects: A Comparative Guide to siRNA-Mediated Target Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of the Endothelin-A (ETA) receptor using this compound (sitaxentan) and genetic knockdown using small interfering RNA (siRNA). Validating the on-target effects of a drug is a critical step in the development process to ensure its efficacy and minimize off-target toxicities. This document outlines the experimental data and protocols to support the validation of this compound's mechanism of action by comparing its effects to those observed with targeted ETA receptor silencing.
Introduction to this compound (Sitaxentan)
This compound (sitaxentan) is a highly selective, orally active antagonist of the endothis compound-A (ETA) receptor.[1][2][3] Endothis compound-1 (ET-1), a potent vasoconstrictor, mediates its effects primarily through the ETA receptor on smooth muscle cells, leading to vasoconstriction and cell proliferation.[4][5][6] In conditions like pulmonary arterial hypertension (PAH), elevated levels of ET-1 contribute to increased pulmonary vascular resistance.[7][8] this compound was developed to treat PAH by blocking the binding of ET-1 to the ETA receptor, thereby promoting vasodilation and inhibiting vascular remodeling.[1][3][9] However, it was later withdrawn from the market due to concerns about liver toxicity.[1][2]
The Role of siRNA in Target Validation
Small interfering RNA (siRNA) is a powerful tool for target validation in drug discovery.[9][10] By introducing siRNA molecules that are complementary to the mRNA of a specific target protein, in this case, the ETA receptor (gene name: EDNRA), the translation of that protein can be effectively silenced.[10][11] This "knockdown" of the target protein allows researchers to mimic the effect of a highly specific antagonist. Comparing the phenotypic and signaling outcomes of drug treatment with those of target-specific siRNA knockdown provides strong evidence that the drug's effects are indeed mediated through its intended target.[9]
Comparative Data: this compound vs. EDNRA siRNA
While no single study directly compares the quantitative effects of this compound and EDNRA siRNA in the same experimental model, we can compile and compare data from separate studies investigating their effects on key downstream signaling pathways and cellular functions known to be regulated by the ETA receptor.
Downstream Signaling: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK), is a known downstream signaling cascade activated by ET-1 binding to the ETA receptor.[4][6] Inhibition of the ETA receptor is expected to reduce ERK phosphorylation (activation).
Table 1: Effect on ERK Phosphorylation
| Treatment | Experimental System | Measured Parameter | Observed Effect | Citation |
| Macitentan (another ETRA) | Multiple Myeloma Cell Lines | p-ERK1/2 levels (Western Blot) | Significant reduction in both basal and ET-1-stimulated p-ERK1/2 levels. | [12] |
| EDNRA siRNA | Head and Neck Cancer Cell Lines | p-ERK1/2 levels (Western Blot) | Dose-dependent decrease in total and phosphorylated ERK1/2 levels. | [13] |
Note: Data for a different endothis compound receptor antagonist (ETRA), macitentan, is presented here due to the lack of publicly available in vitro data for sitaxentan on ERK phosphorylation.
Cellular Function: Cell Viability and Proliferation
Activation of the ETA receptor by ET-1 can promote cell proliferation in various cell types. Both pharmacological antagonism and genetic knockdown of the receptor are expected to inhibit this effect.
Table 2: Effect on Cell Viability/Proliferation
| Treatment | Experimental System | Measured Parameter | Observed Effect | Citation |
| Sitaxentan | Spontaneously Hypertensive Hamsters | Systolic Blood Pressure | Significant decrease in systolic blood pressure over 7 weeks. | [14] |
| EDNRA siRNA | Colorectal Cancer Cells (HCT116) | Cell Growth (Real-time monitoring) | Significantly reduced cell growth. | [15] |
| EDNRA siRNA | Rat Vascular Endothelial Cells (under hypoxia) | Cell Viability | Not directly measured, but siRNA downregulated pro-inflammatory and transcription factors. |
Note: The in vivo data for sitaxentan demonstrates its physiological effect, which is a consequence of its impact on cellular functions like smooth muscle cell contraction and proliferation.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
siRNA-Mediated Knockdown of EDNRA
This protocol is adapted from established methods for siRNA transfection in cultured cells.[5][10]
Materials:
-
Human endothelial cells (e.g., HUVECs) or smooth muscle cells
-
Cell culture medium (e.g., EGM-2 for endothelial cells)
-
EDNRA-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the EDNRA siRNA and control siRNA in Opti-MEM to the desired final concentration (e.g., 10 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol outlines the detection of p-ERK and total ERK to determine the activation state of the MAPK/ERK pathway.[1][2][7]
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody for total ERK1/2.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Cell Viability/Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17][18]
Materials:
-
Cells seeded in a 96-well plate
-
Drug compound (this compound) or transfected with siRNA
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of this compound or transfect with EDNRA/control siRNA. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's Mechanism of Action on the ETA Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating this compound's On-Target Effects with siRNA.
Alternative Target Validation Methods
While siRNA is a widely used and effective tool, other technologies can also be employed for target validation.
Table 3: Comparison of Target Validation Methods
| Method | Mechanism | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing via mRNA degradation.[10] | Transient and reversible effect; relatively simple and fast protocol.[7] | Incomplete knockdown; potential for off-target effects.[7] |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level.[7] | Complete and permanent loss of function; high specificity.[7] | Irreversible; can be lethal if the gene is essential; more complex and time-consuming to generate stable cell lines.[1] |
| CRISPR Interference (CRISPRi) | Transcriptional repression by blocking RNA polymerase binding, without altering the DNA sequence.[7] | Reversible gene silencing; tunable level of knockdown. | Requires expression of a modified Cas9 protein; potential for off-target binding. |
| RNA Aptamers | Short, single-stranded nucleic acid molecules that bind to specific targets with high affinity and specificity, acting as antagonists.[3][19] | High specificity and affinity; low immunogenicity; can be chemically synthesized.[3] | Can be susceptible to nuclease degradation; delivery to target cells can be challenging. |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA aptamers and their therapeutic and diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular calcium mobilization of the aganglionic intestine in the endothis compound B receptor gene-deficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 19. The RNA aptamer inhibiting human vesicular endothelial growth factor receptor 1 without affecting cytokine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thelin (Sitaxentan) and its Analogues for Drug Development Professionals
An objective guide to the performance, mechanisms, and experimental evaluation of endothelin receptor antagonists.
This guide provides a detailed comparative analysis of this compound (sitaxentan) and its key analogues—bosentan, ambrisentan, and macitentan. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the mechanism of action, receptor selectivity, pharmacokinetics, clinical efficacy, and safety profiles of these endothis compound receptor antagonists (ERAs). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying science.
Introduction to Endothis compound Receptor Antagonists
Endothis compound-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[1] ET-1 exerts its effects through two G protein-coupled receptor subtypes: endothis compound receptor type A (ETA) and endothis compound receptor type B (ETB).[2] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, while ETB receptors, located on both endothelial and smooth muscle cells, have more complex roles, including ET-1 clearance and nitric oxide-mediated vasodilation.[3][4]
Endothis compound receptor antagonists are a class of drugs that block the binding of ET-1 to its receptors, thereby mitigating its harmful effects.[1] This class includes agents with varying selectivity for the ETA and ETB receptors. This compound (sitaxentan) was a highly selective ETA receptor antagonist, formerly approved for the treatment of PAH.[5][6] However, it was voluntarily withdrawn from the market by Pfizer in 2010 due to concerns about liver toxicity.[5] This guide compares sitaxentan to other prominent ERAs: bosentan (a dual ETA/ETB receptor antagonist), ambrisentan (a selective ETA receptor antagonist), and macitentan (a dual ETA/ETB receptor antagonist).[7]
Mechanism of Action and Signaling Pathway
The binding of ET-1 to its receptors (ETA or ETB) on smooth muscle cells activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation leads to vasoconstriction and cellular proliferation. ERAs competitively inhibit the binding of ET-1 to these receptors, thus blocking this signaling cascade.
References
- 1. A network map of endothis compound mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The pharmacokinetic profile of sitaxsentan, a selective endothis compound receptor antagonist, in varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thorax.bmj.com [thorax.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERAPHIN haemodynamic substudy: the effect of the dual endothis compound receptor antagonist macitentan on haemodynamic parameters and NT-proBNP levels and their association with disease progression in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Thelin (Sitaxentan) vs. Standard-of-Care in Pulmonary Arterial Hypertension: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thelin (sitaxentan), a selective endothis compound-A (ET-A) receptor antagonist, with standard-of-care treatments for pulmonary arterial hypertension (PAH), primarily focusing on the non-selective endothis compound receptor antagonist (ERA) bosentan and the selective ET-A receptor antagonist ambrisentan. This compound was voluntarily withdrawn from the market in 2010 due to concerns about liver toxicity. However, the extensive clinical trial data generated for sitaxentan offers valuable insights into the therapeutic targeting of the endothis compound pathway in PAH.
Executive Summary
This compound demonstrated efficacy in improving exercise capacity and hemodynamic parameters in patients with PAH. Clinical trials, notably the Sitaxsentan To Relieve Impaired Exercise (STRIDE) program, established its therapeutic benefits. Comparisons with the standard-of-care drug bosentan suggested comparable or, in some aspects, potentially favorable outcomes with sitaxentan, particularly concerning the incidence of liver function abnormalities in some studies. However, neither sitaxentan nor bosentan has shown clear superiority in all efficacy measures. The choice between selective and non-selective endothis compound receptor antagonism remains a topic of scientific discussion.
Data Presentation: Efficacy and Safety of this compound vs. Standard-of-Care
The following tables summarize key quantitative data from clinical trials comparing this compound (sitaxentan) with placebo and the standard-of-care ERA, bosentan.
Table 1: Comparison of Efficacy in the STRIDE-2 Trial (18 weeks) [1]
| Outcome Measure | This compound (100 mg) | Bosentan (Open-Label) | Placebo |
| Change in 6-Minute Walk Distance (6MWD) | +31.4 meters (p=0.03 vs. placebo) | +29.5 meters (p=0.05 vs. placebo) | - |
| Improvement in WHO Functional Class | Statistically significant (p=0.04 vs. placebo) | Not statistically significant vs. placebo | - |
Table 2: Hemodynamic Improvements in Patients with Connective Tissue Disease-Associated PAH (Observational Study) [2][3]
| Parameter | This compound (Sitaxentan) | Bosentan |
| Change in Pulmonary Vascular Resistance | -92 dynes/s/cm⁵ (p < 0.05) | -99 dynes/s/cm⁵ (p < 0.01) |
| Improvement in 6-Minute Walk Distance (at 3 months) | +25 meters (p < 0.05) | Not statistically significant |
Table 3: Incidence of Elevated Liver Transaminases (>3x Upper Limit of Normal) [1]
| Study | This compound (100 mg) | Bosentan | Placebo |
| STRIDE-2 | 3% | 11% | 6% |
Table 4: Efficacy of this compound in Patients Discontinuing Bosentan [4]
| Reason for Bosentan Discontinuation | Outcome with this compound (100 mg) |
| Inadequate Efficacy | 33% of patients showed >15% increase in 6MWD |
| Hepatotoxicity | 1 out of 12 patients developed elevated liver enzymes |
Experimental Protocols
Detailed, step-by-step experimental protocols for the STRIDE trials are not fully available in the public domain. However, the general methodology is described in published literature.
STRIDE-1 Trial Design[5][6][7]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with idiopathic PAH, or PAH related to connective tissue disease or congenital heart disease. The trial included patients with milder disease (WHO Functional Class II) and no baseline 6-minute walk distance cut-off, which was a deviation from traditional PAH trial inclusion criteria.
-
Intervention: Patients were randomized to receive placebo, sitaxentan 100 mg, or sitaxentan 300 mg orally once daily.
-
Primary Endpoint: Change in peak oxygen consumption (VO2) at week 12.
-
Secondary Endpoints: Included changes in 6-minute walk distance, WHO Functional Class, hemodynamics (mean right atrial pressure, mean pulmonary arterial pressure, cardiac index, and pulmonary vascular resistance), quality of life, and time to clinical worsening.
STRIDE-2 Trial Design[1]
-
Study Design: An 18-week, double-blind, placebo-controlled trial with an open-label bosentan arm for observational comparison.
-
Patient Population: 247 patients with PAH (idiopathic, or associated with connective tissue disease or congenital heart disease).
-
Intervention: Patients were randomized to receive placebo, sitaxentan 50 mg, sitaxentan 100 mg, or open-label bosentan.
-
Primary Endpoint: Change in 6-minute walk distance from baseline to week 18.
-
Secondary Endpoints: Included change in WHO Functional Class, time to clinical worsening, and change in Borg dyspnea score.
Signaling Pathway and Experimental Workflow
Endothis compound Signaling Pathway in Pulmonary Arterial Hypertension
The overactivation of the endothis compound system is a key factor in the pathophysiology of PAH. Endothis compound-1 (ET-1), a potent vasoconstrictor and mitogen, acts on two receptor subtypes: ET-A and ET-B. In PAH, elevated ET-1 levels lead to sustained vasoconstriction and proliferative remodeling of the pulmonary arteries.
Caption: Endothis compound-1 signaling in PAH and points of therapeutic intervention.
Experimental Workflow for a Typical PAH Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating a new drug for PAH, such as the STRIDE trials.
Caption: Generalized workflow of a PAH clinical trial.
References
- 1. Treatment of pulmonary arterial hypertension with the selective endothis compound-A receptor antagonist sitaxsentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical experience with bosentan and sitaxentan in connective tissue disease-associated pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitaxsentan treatment for patients with pulmonary arterial hypertension discontinuing bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Thelin's (Sitaxentan) Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of Thelin (sitaxentan), a selective endothis compound-A (ETA) receptor antagonist, through a comparative lens with other endothis compound receptor antagonists (ERAs). This compound was developed for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by elevated pressure in the pulmonary arteries.[1] Although this compound (sitaxentan) was voluntarily withdrawn from the market by Pfizer in 2010 due to concerns about liver toxicity, a retrospective analysis of its mechanism and performance remains valuable for the ongoing development of novel therapeutics in this class.
The Endothis compound System and its Role in Pulmonary Arterial Hypertension
The endothis compound (ET) system plays a crucial role in vascular tone and cell proliferation.[2] Endothis compound-1 (ET-1), a potent vasoconstrictor, is significantly elevated in patients with PAH.[1] ET-1 exerts its effects through two receptor subtypes: ETA and ETB.[2]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and proliferation, contributing to the pathology of PAH.[2]
-
ETB Receptors: Found on both endothelial and smooth muscle cells, their role is more complex. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of ET-1. Smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction.
This compound (sitaxentan) is a highly selective ETA receptor antagonist, with a reported 6,500-fold higher affinity for the ETA receptor compared to the ETB receptor.[1] This selectivity was hypothesized to offer a therapeutic advantage by blocking the detrimental effects of ETA activation while preserving the potentially beneficial actions of ETB receptor stimulation.[3]
Comparative Efficacy of Endothis compound Receptor Antagonists
Clinical trials have evaluated the efficacy of various ERAs in treating PAH, with the six-minute walk distance (6MWD) being a primary endpoint for assessing exercise capacity.[4] The following tables summarize key efficacy and safety data from pivotal clinical trials for this compound (sitaxentan) and other notable ERAs.
Table 1: Comparison of Efficacy in Pivotal Clinical Trials
| Drug (Trial) | Dosage | Change in 6MWD from Baseline (Placebo-Corrected) | Improvement in WHO Functional Class |
| This compound (sitaxentan) (STRIDE-1) | 100 mg once daily | +35 meters (p < 0.01) | Improved (p < 0.02)[5] |
| This compound (sitaxentan) (STRIDE-2) | 100 mg once daily | +31.4 meters (p = 0.03) | Improved (p = 0.04)[6] |
| Bosentan (Pivotal Trials) | 125 mg twice daily | +49.5 meters (at 3 months, p < 0.001) | Data not directly comparable |
| Ambrisentan (ARIES-1) | 5 mg once daily | +31 meters (p = 0.008) | Improved (p = 0.04)[7][8] |
| Ambrisentan (ARIES-1) | 10 mg once daily | +51 meters (p < 0.001) | Improved (p = 0.04)[7][8] |
| Ambrisentan (ARIES-2) | 2.5 mg once daily | +32 meters (p = 0.022) | Not significant[7][8] |
| Ambrisentan (ARIES-2) | 5 mg once daily | +59 meters (p < 0.001) | Not significant[7][8] |
| Macitentan (SERAPHIN) | 10 mg once daily | +22 meters | Reduced risk of morbidity/mortality by 45% (p < 0.0001)[9] |
Table 2: Comparative Safety Profile - Liver Function Abnormalities
| Drug | Incidence of Elevated Aminotransferases (>3x ULN) |
| This compound (sitaxentan) (100 mg) | 0% - 3%[5][6] |
| Bosentan | 11%[6] |
| Ambrisentan | No reported cases in ARIES-1 & 2[7] |
| Macitentan | Similar incidence to placebo[10] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization and cross-validation of endothis compound receptor antagonists like this compound.
Endothis compound Receptor Binding Assay
This in vitro assay is fundamental for determining the binding affinity and selectivity of a compound for ETA and ETB receptors.
Objective: To quantify the binding affinity (Ki) of a test compound to ETA and ETB receptors.
Materials:
-
Cell membranes from cell lines expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Unlabeled ET-1 (for determining non-specific binding).
-
Test compounds (e.g., sitaxentan, bosentan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Models of Pulmonary Arterial Hypertension
Animal models are crucial for evaluating the in vivo efficacy of drug candidates. The monocrotaline-induced PAH model in rats is a commonly used model.[11][12]
Objective: To assess the effect of a test compound on the development and progression of PAH in an animal model.
Materials:
-
Male Sprague-Dawley rats.
-
Monocrotaline (MCT).
-
Test compound (e.g., sitaxentan) and vehicle.
-
Equipment for hemodynamic measurements (e.g., pressure transducer, catheter).
-
Microscope and histology supplies for tissue analysis.
Procedure:
-
Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline to the rats.[11]
-
Treatment Administration: Begin daily oral administration of the test compound or vehicle at a predetermined time point after MCT injection.
-
Hemodynamic Assessment: After a specified treatment period (e.g., 2-4 weeks), anesthetize the animals and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Tissue Collection: Euthanize the animals and collect the heart and lungs.
-
Hypertrophy Index: Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them to calculate the RV hypertrophy index (RV/[LV+S]).
-
Histological Analysis: Process the lung tissue for histological staining to assess pulmonary vascular remodeling, including medial wall thickness of the pulmonary arterioles.
-
Data Analysis: Compare the hemodynamic parameters, RV hypertrophy index, and histological changes between the vehicle-treated and drug-treated groups.
Visualizing Mechanisms and Workflows
References
- 1. Sitaxentan: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A network map of endothis compound mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitaxsentan for treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Sitaxsentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of pulmonary arterial hypertension with the selective endothis compound-A receptor antagonist sitaxsentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 9. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fortunejournals.com [fortunejournals.com]
A Researcher's Guide to Controls in Thelin (Sitaxentan) Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thelin (sitaxentan), a selective endothis compound-A (ETA) receptor antagonist, with other alternatives, supported by experimental data. It details the critical role of positive and negative controls in the experimental validation of this compound's therapeutic effects, particularly in the context of its development for pulmonary arterial hypertension (PAH). Although this compound was withdrawn from the market due to liver toxicity, the principles and experimental designs from its research remain highly relevant for the development of new endothis compound receptor antagonists (ERAs).[1][2]
Understanding this compound's Mechanism of Action
This compound (sitaxentan) is a small molecule that selectively blocks the action of endothis compound-1 (ET-1) on the endothis compound-A (ETA) receptor.[2] ET-1 is a potent vasoconstrictor and smooth muscle mitogen, and its overactivity is a key factor in the pathology of pulmonary arterial hypertension.[3] The ETA receptor, located on smooth muscle cells, mediates these detrimental effects. By selectively blocking this receptor, sitaxentan aimed to induce vasodilation and inhibit vascular remodeling in the pulmonary arteries, thereby reducing blood pressure in the lungs.[3][4][5]
Endothis compound Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. ET-1 binding to the ETA receptor on vascular smooth muscle cells leads to vasoconstriction and proliferation. This compound selectively inhibits this interaction.
Caption: this compound blocks ET-1 binding to the ETA receptor.
The Crucial Role of Controls in this compound Research
To validate the specific effects of this compound and ensure that observed outcomes are directly attributable to its mechanism of action, rigorous experimental design with appropriate controls is essential.
Negative Controls
Negative controls are used to establish a baseline and to account for effects that are not due to the specific ETA receptor blockade by this compound.
-
Vehicle Control : In both in vitro and in vivo studies, a vehicle control group is fundamental. This group receives the same solvent or carrier used to dissolve and administer this compound (e.g., drinking water, modified gelatine for oral gavage).[6][7] This control ensures that any observed effects are not caused by the vehicle itself.
-
Placebo Control : In clinical trials, a placebo group is the standard negative control.[3][8] Patients in this group receive an inert substance identical in appearance to this compound. This accounts for the placebo effect and other non-specific changes over the course of the trial.
-
Inactive Compound/Enantiomer : In early-stage development, an inactive structural analog or enantiomer of sitaxentan could be used to demonstrate that the biological effect is specific to the active molecule's structure.
Positive Controls
Positive controls are used to confirm that the experimental system is working as expected and is capable of producing the effect that this compound is designed to inhibit.
-
ET-1 Administration (in vitro) : In cellular or tissue-based assays, such as those measuring vasoconstriction of isolated pulmonary arteries, ET-1 is the ideal positive control.[9] The addition of ET-1 should induce a strong contractile response, which can then be challenged by this compound.
-
PAH Induction Models (in vivo) : In animal studies, the disease model itself serves as a positive control for the pathology. For instance, exposing rats to chronic hypoxia or injecting them with monocrotaline reliably induces pulmonary hypertension and vascular remodeling.[6] The development of these pathological features confirms the model's validity, against which this compound's therapeutic effect is measured.
-
Active Comparator (Alternative Drugs) : In clinical trials, an established therapy can be used as an active comparator. The STRIDE-2 trial, for example, included an open-label bosentan arm, which served as a benchmark for an existing standard of care.[8][10] This helps to contextualize the efficacy and safety of the new drug.
Logic of Experimental Controls
The following diagram illustrates the logical relationship between the experimental groups when testing an ETA antagonist like this compound.
Caption: Logic of controls in evaluating this compound's efficacy.
Performance Comparison: this compound vs. Alternatives
This compound's primary alternatives are other ERAs, most notably bosentan, a dual ETA/ETB receptor antagonist. Clinical trials, such as the STRIDE series, provided quantitative data comparing the efficacy of sitaxentan to placebo and bosentan.
| Parameter | Placebo | This compound (Sitaxentan 100 mg) | Bosentan (Open-Label) | Study |
| Change in 6-Minute Walk Distance (6MWD) | - | +31.4 m (p=0.03 vs placebo) | +29.5 m (p=0.05 vs placebo) | STRIDE-2[8][10] |
| Change in 6MWD (Traditional Criteria) | -26 m | +39 m | - | STRIDE-1 Subset[11] |
| Change in Mean Pulmonary Artery Pressure (mPAP) | +0.4 mmHg | -4.7 mmHg | - | STRIDE-1 Subset[11] |
| Change in Pulmonary Vascular Resistance (PVR) | +85 dyne·s·cm⁻⁵ | -274 dyne·s·cm⁻⁵ | - | STRIDE-1 Subset[11] |
| Incidence of Elevated Liver Transaminases (>3x ULN) | 6% | 3% | 11% | STRIDE-2[8][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols representative of those used in this compound research.
Protocol 1: Monocrotaline-Induced PAH in Rats (In Vivo)
This model is a standard preclinical method for evaluating potential PAH therapies.
-
Animal Model : Male Sprague-Dawley rats are used.
-
PAH Induction (Positive Control) : A single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary hypertension. Control animals receive a saline injection.
-
Treatment Groups :
-
Negative Control : Monocrotaline + Vehicle (e.g., administered in drinking water).
-
Test Group : Monocrotaline + this compound (e.g., 10-50 mg/kg/day in drinking water).[6]
-
-
Duration : The study typically runs for 3-4 weeks post-induction.
-
Endpoints :
-
Hemodynamics : Measurement of right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Hypertrophy : Assessment of right ventricular hypertrophy by weighing the right ventricle (RV) and left ventricle plus septum (LV+S) (Fulton's Index: RV/[LV+S]).
-
Vascular Remodeling : Histological analysis of pulmonary arterioles to measure medial wall thickness.[6]
-
Protocol 2: Clinical Trial for PAH (STRIDE-2 Model)
This protocol outlines the key elements of a pivotal Phase III clinical trial for an ERA in PAH patients.
-
Study Design : A multi-center, randomized, double-blind, placebo-controlled trial. An open-label active comparator arm (e.g., bosentan) can be included for observational purposes.[8][12]
-
Patient Population : Patients with diagnosed PAH (e.g., idiopathic or associated with connective tissue disease), typically in WHO Functional Class II or III.[8][13]
-
Treatment Arms :
-
Negative Control : Placebo, administered orally once daily.
-
Test Group : this compound (Sitaxentan) 100 mg, orally once daily.
-
Active Comparator : Bosentan 125 mg, orally twice daily (assessments may be blinded to a third party).[8]
-
-
Primary Endpoint : Change from baseline in 6-Minute Walk Distance (6MWD).
-
Secondary Endpoints :
-
Change in WHO Functional Class.
-
Time to clinical worsening.
-
Change in cardiopulmonary hemodynamics (e.g., PVR, mPAP, cardiac index).
-
Safety and tolerability, with a focus on liver function tests (aminotransferases).[8]
-
Experimental Workflow for an ERA
Caption: General experimental workflow for ERA drug development.
References
- 1. Important negative trials in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sitaxsentan: a novel endothis compound-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitaxsentan, a selective endothis compound-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothis compound Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 6. Attenuation of pulmonary vascular hypertension and cardiac hypertrophy with sitaxsentan sodium, an orally active ET(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The endothis compound receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross‐species comparison of its cytochrome P450 induction pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of pulmonary arterial hypertension with the selective endothis compound-A receptor antagonist sitaxsentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. STRIDE 1: Effects of the Selective ETA Receptor Antagonist, Sitaxsentan Sodium, in a Patient Population with Pulmonary Arterial Hypertension that meets Traditional Inclusion Criteria of Previous Pulmonary Arterial Hypertension Trials | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical efficacy of sitaxsentan, an endothis compound-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dermatan Sulfate in Esophageal Cancer Cell Migration and Invasion: A Comparative Analysis
This guide provides a detailed comparison of the performance of esophageal squamous cell carcinoma (ESCC) cells with normal and reduced levels of iduronic acid (IdoA) in their chondroitin/dermatan sulfate (CS/DS) chains. The findings are based on the research conducted by Thelin et al. (2012), which elucidated the critical role of the enzyme Dermatan Sulfate Epimerase 1 (DS-epi1) and IdoA in the tumorigenic properties of the TE-1 esophageal cancer cell line.
Performance in Cell Line Models
The study by this compound et al. utilized the human esophageal squamous cell carcinoma cell line, TE-1, to investigate the functional consequences of reducing IdoA content in CS/DS. This was achieved by the stable downregulation of the DS-epi1 enzyme using two different short hairpin RNAs (shRNA-a and shRNA-b), with a non-targeting shRNA serving as a control.
The key performance metrics evaluated were cell migration and invasion, crucial aspects of cancer metastasis. The experiments were conducted in the presence and absence of Hepatocyte Growth Factor (HGF), a known chemoattractant that signals through the c-Met receptor.
Table 1: Comparison of TE-1 Cell Performance with Normal vs. Reduced IdoA Content
| Performance Metric | Control TE-1 Cells (Normal IdoA) | DS-epi1 Downregulated TE-1 Cells (Reduced IdoA) | Key Findings |
| Cell Migration | Basal migration observed. Significantly enhanced by HGF. | Basal migration was reduced. HGF-induced migration was significantly hampered. | IdoA is crucial for efficient HGF-mediated cell migration. |
| Cell Invasion | Basal invasion observed. Significantly enhanced by HGF. | Basal invasion was reduced. HGF-induced invasion through Matrigel was significantly hampered. | The presence of IdoA in DS is critical for the invasive potential of ESCC cells in response to HGF. |
| HGF Binding | Normal binding of HGF to the cell surface. | Reduced binding of HGF to the cell surface. | IdoA-containing DS chains are important for efficient HGF binding to its receptor, c-Met. |
| c-Met Signaling (pERK-1/2) | HGF stimulation leads to robust phosphorylation of ERK-1/2. | HGF-induced phosphorylation of ERK-1/2 was substantially reduced. | IdoA-dependent HGF binding is necessary for the full activation of the downstream c-Met signaling pathway. |
Experimental Protocols
Cell Culture
The TE-1 human esophageal squamous cell carcinoma cell line was cultured in appropriate media and conditions to maintain cell viability and proliferation.
shRNA-mediated Downregulation of DS-epi1
-
Vectors : MISSION® Lentiviral Transduction Particles containing shRNA sequences targeting DS-epi1 (shRNA-a and shRNA-b) and a non-targeting control shRNA were used.
-
Transduction : TE-1 cells were transduced with the lentiviral particles according to the manufacturer's protocol.
-
Selection : Stably transduced cells were selected using puromycin to generate cell lines with constitutive downregulation of DS-epi1.
Migration and Invasion Assays
-
Cell Preparation : Cells were starved in a serum-free medium for 24 hours prior to the assay.
-
Transwell System : Transwell inserts with 8.0 µm pore size were used. For invasion assays, the inserts were coated with Matrigel.
-
Assay Setup : A suspension of 8 x 10^4 cells in serum-free medium was added to the upper chamber of the transwell insert. The lower chamber contained a medium with or without 50 ng/mL HGF as a chemoattractant.
-
Incubation : The cells were incubated for a specified period to allow for migration or invasion.
-
Quantification : Migrated or invaded cells on the lower surface of the membrane were fixed, stained, and counted.
Western Blotting for pERK-1/2
-
Cell Stimulation : Cells were stimulated with 2.5 ng/mL HGF for various time points.
-
Lysis : Cells were lysed to extract total protein.
-
Electrophoresis and Transfer : Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane was incubated with primary antibodies specific for phosphorylated ERK-1/2 (pERK-1/2) and total ERK-1/2, followed by incubation with appropriate secondary antibodies.
-
Detection : The protein bands were visualized using a chemiluminescence detection system.
Visualizations
Signaling Pathway
Caption: HGF binding to c-Met, facilitated by IdoA in dermatan sulfate, activates ERK-1/2 signaling, promoting cell migration and invasion.
Experimental Workflow
Caption: Workflow for comparing control and DS-epi1 downregulated TE-1 cells in functional assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two endothelin receptor antagonists (ERAs), this compound (sitaxentan) and bosentan, for the treatment of pulmonary arterial hypertension (PAH). While sitaxentan was withdrawn from the market due to hepatotoxicity, its distinct pharmacological profile as a highly selective endothis compound-A (ETA) receptor antagonist continues to be of scientific interest, particularly in contrast to the dual ETA/ETB receptor antagonist bosentan. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes relevant biological pathways and study designs.
Executive Summary
Sitaxentan and bosentan are both oral medications developed to treat PAH by blocking the effects of endothis compound-1 (ET-1), a potent vasoconstrictor. The primary distinction between the two lies in their receptor selectivity. Sitaxentan is highly selective for the ETA receptor, whereas bosentan is a dual antagonist of both ETA and ETB receptors. This difference in mechanism was hypothesized to offer a therapeutic advantage for sitaxentan by preserving the potential benefits of ETB receptor activation, such as vasodilation and ET-1 clearance.
Clinically, both drugs demonstrated efficacy in improving exercise capacity and hemodynamic parameters in PAH patients. However, the anticipated superiority of sitaxentan was not consistently observed across all studies. Furthermore, severe hepatotoxicity associated with sitaxentan ultimately led to its market withdrawal, a significant differentiating factor from bosentan, which also carries a risk of liver injury but remains a therapeutic option with appropriate monitoring.
Mechanism of Action: Selective vs. Dual Endothis compound Receptor Blockade
Endothis compound-1 exerts its effects through two receptor subtypes: ETA and ETB. The binding of ET-1 to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and proliferation. The role of ETB receptors is more complex; their activation on endothelial cells can induce vasodilation through the release of nitric oxide and prostacyclin, and they are also involved in the clearance of circulating ET-1. However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.
Sitaxentan's high selectivity for the ETA receptor was intended to block the detrimental vasoconstrictive and proliferative effects of ET-1 while sparing the potentially beneficial functions of the ETB receptor. In contrast, bosentan non-selectively blocks both receptor subtypes.
Quantitative Comparison of Performance
The following tables summarize the key quantitative data comparing sitaxentan and bosentan.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | ETA Receptor Affinity (Ki) | ETB Receptor Affinity (Ki) | Selectivity Ratio (ETB/ETA) |
| Sitaxentan | ~0.78 nM[1] | ~24.3 µM[1] | ~6,500 - 31,000 |
| Bosentan | ~20-100 nM | ~500-2000 nM | ~20-50 |
Note: Ki values can vary depending on the assay conditions. The selectivity ratio highlights the significantly higher preference of sitaxentan for the ETA receptor.
Table 2: Clinical Efficacy in Pulmonary Arterial Hypertension
| Parameter | Sitaxentan (100 mg/day) | Bosentan (125 mg bid) | Study/Comment |
| Change in 6-Minute Walk Distance (6MWD) | +31.4 m vs. placebo (p=0.03)[2] | +29.5 m vs. placebo (p=0.05)[2] | STRIDE-2 (18 weeks)[2] |
| +39 m vs. -26 m for placebo (p<0.05)[3] | STRIDE-1 (12 weeks, traditional criteria subset)[3] | ||
| +25 m (p<0.05) at 3 months[4][5] | No significant change reported in this study | Observational study in CTD-PAH[4][5] | |
| 33% of patients discontinuing bosentan for inadequate efficacy showed >15% improvement in 6MWD[6] | N/A | Study in patients discontinuing bosentan[6] | |
| Change in Pulmonary Vascular Resistance (PVR) | -92 dynes/s/cm5 (p<0.05)[4][5] | -99 dynes/s/cm5 (p<0.01)[4][5] | Observational study in CTD-PAH[4][5] |
| -274 dynes/s/cm5 vs. +85 for placebo[3] | STRIDE-1 (12 weeks, traditional criteria subset)[3] |
Table 3: Safety Profile - Hepatotoxicity
| Adverse Event | Sitaxentan (100 mg/day) | Bosentan (125 mg bid) | Study/Comment |
| Incidence of Elevated Liver Aminotransferases (>3x ULN) | 3%[2] | 11%[2] | STRIDE-2 (18 weeks)[2] |
| 0%[7] | 4% (125 mg), 10% (250 mg) | STRIDE-1 (12 weeks) and another bosentan trial[7][8] | |
| 1 of 12 patients who discontinued bosentan due to hepatotoxicity developed elevated liver enzymes[6] | N/A | Study in patients discontinuing bosentan[6] | |
| Market Status | Withdrawn due to fatal hepatotoxicity[9] | Approved with black box warning for hepatotoxicity |
Experimental Protocols
Endothis compound Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for the ETA and ETB receptors.
Objective: To measure the ability of unlabeled sitaxentan and bosentan to compete with a radiolabeled ligand for binding to ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Unlabeled competitors: Sitaxentan, bosentan, and unlabeled ET-1 (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of the unlabeled competitor (sitaxentan or bosentan).
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled ET-1).
-
Separation: After incubation, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Clinical Trial Protocol for Efficacy in PAH (Based on STRIDE Trials)
This protocol outlines a typical randomized, double-blind, placebo-controlled trial to evaluate the efficacy of an ERA in patients with PAH.
Objective: To assess the effect of the investigational drug on exercise capacity as measured by the 6-minute walk distance (6MWD).
Study Design:
-
Phase: Phase III
-
Design: Randomized, double-blind, placebo-controlled, multicenter.
-
Patient Population: Patients with idiopathic PAH, or PAH associated with connective tissue disease or congenital heart disease, WHO Functional Class II, III, or IV.
-
Intervention:
-
Treatment Group 1: Investigational drug (e.g., Sitaxentan 100 mg once daily).
-
Control Group: Placebo.
-
-
Duration: 12-18 weeks.
Endpoints:
-
Primary Endpoint: Change from baseline in 6MWD at the end of the treatment period.
-
Secondary Endpoints:
-
Change in WHO Functional Class.
-
Time to clinical worsening.
-
Change in Borg Dyspnea Score.
-
Changes in hemodynamic parameters (measured by right heart catheterization), including PVR, mean pulmonary artery pressure (mPAP), and cardiac index (CI).
-
Assessments:
-
Screening: Confirmation of PAH diagnosis, baseline 6MWD, WHO Functional Class assessment, and hemodynamic measurements.
-
During Treatment: Regular monitoring of vital signs, adverse events, and laboratory parameters (especially liver function tests).
-
End of Study: Repeat 6MWD, WHO Functional Class assessment, and hemodynamic measurements.
Discussion and Conclusion
The head-to-head comparison of sitaxentan and bosentan reveals important insights for drug development in PAH. The high ETA selectivity of sitaxentan did not translate into a consistent and clinically significant efficacy advantage over the dual antagonist bosentan. While some studies suggested potential benefits, particularly in certain patient subgroups, others showed comparable efficacy in improving key clinical endpoints such as 6MWD and PVR.[4][5][10]
The most critical differentiating factor between the two compounds is their safety profile, specifically with regard to hepatotoxicity. Although both drugs carry a risk of liver enzyme elevation, the incidence of severe and, in some cases, fatal liver injury was a defining issue for sitaxentan, leading to its withdrawal from the market.[9] This underscores the importance of thorough preclinical and clinical safety assessments, particularly for compounds that undergo significant hepatic metabolism.
For researchers and drug development professionals, the story of sitaxentan and bosentan serves as a valuable case study. It highlights that a theoretically advantageous mechanism of action, such as high receptor selectivity, must be rigorously evaluated for its translation into tangible clinical benefits and a favorable safety profile. Future development of ERAs will likely focus on optimizing both efficacy and safety, potentially through novel chemical scaffolds or alternative approaches to modulating the endothis compound system.
References
- 1. Kinetics of endothis compound-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of pulmonary arterial hypertension with the selective endothis compound-A receptor antagonist sitaxsentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STRIDE 1: effects of the selective ET(A) receptor antagonist, sitaxsentan sodium, in a patient population with pulmonary arterial hypertension that meets traditional inclusion criteria of previous pulmonary arterial hypertension trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical experience with bosentan and sitaxentan in connective tissue disease-associated pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sitaxsentan treatment for patients with pulmonary arterial hypertension discontinuing bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Bosentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
A Halted Advance: Independent Verification of Thelin (Sitaxentan) Data in the Context of its Predecessors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial data for Thelin (sitaxentan) and other endothis compound receptor antagonists (ERAs) for the treatment of pulmonary arterial hypertension (PAH). This analysis is presented with the critical context that this compound was voluntarily withdrawn from the market in 2010 due to concerns of fatal liver toxicity.
This guide summarizes key quantitative data from pivotal clinical trials, details the experimental protocols employed, and visualizes the underlying signaling pathway to offer a comprehensive retrospective analysis. This information is intended to inform future research and drug development in this therapeutic area.
Comparative Efficacy of Endothis compound Receptor Antagonists
The clinical development of ERAs for PAH provided patients with oral treatment options that demonstrated improvements in exercise capacity and functional class. The following tables summarize the efficacy and safety data from the key clinical trials for sitaxentan (this compound), ambrisentan, and bosentan.
| Table 1: Comparison of Efficacy in Pivotal Clinical Trials | |||
| Drug (Trial) | Primary Endpoint: Change in 6-Minute Walk Distance (6MWD) from Baseline | Improvement in WHO Functional Class | Hemodynamic Improvements |
| Sitaxentan (STRIDE-2) | Increase of 31.4 meters over placebo (100 mg dose)[1] | Statistically significant improvement vs. placebo (100 mg dose)[1] | Not the primary endpoint, but other STRIDE trials showed improvements in cardiac index and pulmonary vascular resistance.[2] |
| Ambrisentan (ARIES-1 & 2) | Placebo-corrected increase of 31-59 meters across different doses.[3] | Significant improvement in WHO functional class in ARIES-1.[3] | Improvements in B-type natriuretic peptide levels were observed.[3] |
| Bosentan (BREATHE-1) | Statistically significant increase in 6MWD compared to placebo.[4] | Improvements in WHO functional class observed.[5] | Showed improvements in hemodynamic parameters.[4] |
| Table 2: Comparative Safety Profile | ||
| Drug | Key Adverse Events | Liver Toxicity (Elevated Aminotransferases >3x ULN) |
| Sitaxentan | Headache, peripheral edema.[6] | 3% in STRIDE-2 (100 mg), but post-marketing reports led to withdrawal due to fatal liver damage.[1][7][8] |
| Ambrisentan | Peripheral edema is a well-documented side effect.[9] | Low risk of aminotransferase abnormalities reported in the ARIES trials.[3] |
| Bosentan | Potential for liver enzyme elevations, requiring monthly monitoring.[10][11] | 11% in an open-label arm of the STRIDE-2 trial.[1] |
Detailed Experimental Protocols
The pivotal clinical trials for these ERAs shared common methodologies, particularly in their primary efficacy endpoint, the 6-Minute Walk Test (6MWT).
6-Minute Walk Test (6MWT) Protocol
The 6MWT is a standardized assessment of exercise capacity. The methodology followed in the STRIDE, ARIES, and BREATHE-1 trials was based on the American Thoracic Society (ATS) guidelines and generally included the following procedures:
-
Test Environment: The test is conducted indoors on a flat, hard surface, typically in a corridor with a length of at least 30 meters.
-
Patient Instructions: Before the test, patients are instructed to walk as far as possible for 6 minutes, and that they can slow down or stop if necessary. Standardized encouragement is given at specific intervals.
-
Measurements: The total distance walked in 6 minutes is the primary measurement. Oxygen saturation and heart rate are often monitored. The Borg Dyspnea Scale is used to assess the patient's perception of breathlessness before and after the test.
-
Exclusion Criteria for the Test: The test may be terminated early for reasons such as chest pain, intolerable dyspnea, or leg cramps.
Hemodynamic Assessment Protocol
Hemodynamic parameters were typically assessed as secondary endpoints via right heart catheterization and included:
-
Pulmonary Vascular Resistance (PVR): A measure of the resistance in the pulmonary circulation.
-
Cardiac Index (CI): A measure of cardiac output relative to body surface area.
-
Mean Pulmonary Artery Pressure (mPAP): The average pressure in the pulmonary artery.
These measurements provide a direct assessment of the drug's effect on the pulmonary vasculature and heart function.
Visualizing the Mechanism of Action
Endothis compound receptor antagonists target the endothis compound signaling pathway, which plays a crucial role in the pathophysiology of pulmonary arterial hypertension.
Caption: Endothis compound-1 signaling in pulmonary arterial hypertension.
Experimental Workflow: Clinical Trial Design
The pivotal trials for sitaxentan, ambrisentan, and bosentan followed a similar randomized, double-blind, placebo-controlled design.
Caption: Generalized workflow for pivotal ERA clinical trials.
References
- 1. ATS statement: guidelines for the six-minute walk test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryrehab.com.au [pulmonaryrehab.com.au]
- 3. ahajournals.org [ahajournals.org]
- 4. thoracic.org [thoracic.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The haemodynamic assessment of patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semaglutide and Walking Capacity in People With Symptomatic Peripheral Artery Disease and Type 2 Diabetes - American College of Cardiology [acc.org]
- 8. youtube.com [youtube.com]
- 9. atsjournals.org [atsjournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. pah.cz [pah.cz]
Safety Operating Guide
Ambiguity of "Thelin": Clarifying Disposal Procedures for Laboratory Chemicals
The term "Thelin" is associated with multiple products, including recycling services and hearth appliances. However, within the context of research, drug development, and laboratory settings, "this compound" is a brand name for the compound Sitaxentan sodium and is also phonetically similar to "Theelin," a historical brand name for Estrone. This guide provides detailed disposal procedures for these two distinct chemical compounds to ensure the safety of laboratory personnel and environmental protection.
Proper Disposal of Estrone (Theelin)
Estrone is a naturally occurring estrogenic hormone. It is classified as a suspected carcinogen and may damage fertility or the unborn child.[1] Proper handling and disposal are critical.
Estrone: Key Data
| Property | Value | Reference |
| CAS Number | 53-16-7 | [1] |
| Molecular Formula | C₁₈H₂₂O₂ | |
| Hazard Class | Carcinogenicity (Category 2), Reproductive Toxicity (Category 1A) | [1] |
| Primary Disposal Route | Incineration via a licensed disposal company | [1] |
Experimental Protocols for Disposal
Disposal of Estrone must adhere to strict protocols to mitigate health risks and environmental contamination. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2][3]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling Estrone waste, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1]
-
Waste Segregation & Collection:
-
Solid Waste: Collect all solid Estrone waste, including unused powder, contaminated PPE (gloves, weigh boats), and spill cleanup materials, in a dedicated, clearly labeled hazardous waste container.[4] The container must be marked with "Hazardous Waste," the full chemical name "Estrone," and its associated hazards.[1]
-
Liquid Waste: Collect solutions containing Estrone in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams.
-
Sharps Waste: Any sharps contaminated with Estrone (e.g., needles, pipette tips) must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Management:
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Use secondary containment for all liquid hazardous waste containers to prevent spills.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for Estrone.
-
Never dispose of Estrone down the drain or in the regular trash.[5]
-
Proper Disposal of Sitaxentan Sodium (this compound)
Sitaxentan sodium is an endothis compound receptor antagonist. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6]
Sitaxentan Sodium: Key Data
| Property | Value | Reference |
| CAS Number | 210421-74-2 | [6] |
| Molecular Formula | C₁₈H₁₄ClN₂NaO₆S₂ | [6] |
| Hazard Class | Acute Toxicity, Oral (Category 4); Acute & Chronic Aquatic Toxicity (Category 1) | [6] |
| Primary Disposal Route | Incineration via an approved waste disposal plant | [6] |
Experimental Protocols for Disposal
The primary directive for Sitaxentan sodium disposal is to avoid release to the environment and to dispose of the contents and container at an approved waste disposal plant.[6]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling Sitaxentan sodium waste.
-
Waste Segregation & Collection:
-
Solid Waste: Collect all solid waste, including residual powder and contaminated items, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing Sitaxentan sodium in a separate, leak-proof, and chemically compatible hazardous waste container. Label it clearly.
-
Spills: In case of a spill, collect the spillage to prevent environmental release.[6] Pick up the material mechanically or absorb it with an inert material and place it into the hazardous waste container.[7]
-
-
Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "Sitaxentan sodium," and the associated hazards ("Harmful if Swallowed," "Toxic to Aquatic Life").[6]
-
Keep containers tightly sealed when not in use.
-
-
Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated area.
-
-
Arranging for Disposal:
-
Follow your institution's procedures for hazardous waste disposal by contacting the EHS office or an approved contractor.
-
While one SDS suggests smaller quantities can be disposed of with household waste, this is not recommended for a laboratory or research setting due to the high aquatic toxicity. Disposal must be made according to official regulations.[7]
-
Visualizing the Disposal Workflow
To ensure clarity and procedural adherence, the following diagrams illustrate the decision-making and operational workflows for chemical waste disposal.
Caption: Decision workflow for identifying the correct "this compound" disposal protocol.
Caption: General workflow for hazardous chemical waste disposal in a laboratory setting.
References
Essential Safety and Handling Protocols for Thelin (Estrone) and Theophylline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Thelin (a brand name for Estrone) and Theophylline, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
I. This compound (Estrone)
A. Hazard Identification and Personal Protective Equipment (PPE)
Estrone, commercially known as this compound, is a naturally occurring estrogenic hormone. It is classified as a hazardous substance with potential carcinogenic and reproductive effects.[1][2][3] Therefore, stringent safety measures are necessary during its handling.
Recommended Personal Protective Equipment (PPE) for Handling Estrone (this compound)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically compatible, powder-free gloves (e.g., nitrile). Consider double gloving. | To prevent skin contact with the hazardous substance.[4][5] |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from dust particles.[2][4] |
| Protective Clothing | Disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator or an approved dust mask should be used, particularly when handling the powder form where dust generation is possible.[4] | To prevent inhalation of airborne particles. |
B. Operational and Disposal Plan
Experimental Protocol: Handling Estrone (this compound) Powder
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3]
-
Weighing and Transfer: When weighing and transferring Estrone powder, use caution to avoid generating dust. Use appropriate tools for handling the solid material.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Spill Cleanup (Small Spill): For a small spill, use appropriate tools to carefully collect the spilled solid into a designated waste container.[6] Clean the contaminated surface with water and dispose of the cleaning materials as hazardous waste.[6]
-
Spill Cleanup (Large Spill): For a large spill, evacuate the area and follow established emergency procedures. Use a shovel to place the material into a convenient waste disposal container.[6]
Disposal Plan
-
Waste Disposal: Dispose of Estrone waste, including contaminated PPE and cleaning materials, in a properly labeled, sealed container.[7] Disposal must be in accordance with local, state, and federal regulations for hazardous waste.[4]
-
Household Disposal of Unused Medicine: For unused medication in a household setting, the FDA recommends mixing the drug with an undesirable substance like used coffee grounds or cat litter, placing it in a sealed container, and discarding it in the trash.[8][9]
Handling and Disposal Workflow for Estrone (Theelin)
Caption: Workflow for the safe handling and disposal of Estrone (this compound).
II. Theophylline
A. Hazard Identification and Personal Protective Equipment (PPE)
Theophylline is a medication used to treat respiratory diseases. It is toxic if swallowed and may pose a risk to an unborn child.[10][11]
Recommended Personal Protective Equipment (PPE) for Handling Theophylline
| PPE Category | Specification | Rationale |
| Hand Protection | Suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[10] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or a face shield.[12] | To protect eyes from dust and splashes. |
| Protective Clothing | Laboratory coat. For larger quantities, a disposable coverall of low permeability is recommended.[13] | To protect skin and personal clothing. |
| Respiratory Protection | Use a respirator if dust is generated and engineering controls are insufficient.[13][14] | To prevent inhalation of airborne particles. |
B. Operational and Disposal Plan
Experimental Protocol: Handling Theophylline Powder
-
Preparation: Don all required PPE before starting work. Handle Theophylline in a well-ventilated area, such as a chemical fume hood, to control dust.[12]
-
Handling: Avoid contact with skin and eyes.[12] Prevent the formation of dust during weighing and transfer.[12] Do not eat, drink, or smoke in the handling area.[11]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[12]
-
Spill Cleanup (Minor Spill): For minor spills, clean up the waste regularly. Use dry clean-up procedures and avoid generating dust. A vacuum cleaner with a HEPA filter can be used.[13]
-
Spill Cleanup (Major Spill): For major spills, clear the area of personnel and move upwind. Alert emergency responders. Wear full body protective clothing with breathing apparatus. Contain the spill with sand, earth, or vermiculite and collect the material into labeled containers for disposal.[13]
Disposal Plan
-
Waste Disposal: Dispose of Theophylline waste and contaminated materials in accordance with applicable regional, national, and local laws and regulations.[15]
-
Unused Medicine: Do not keep outdated medicine. Ask your healthcare professional how you should dispose of any medicine you do not use.[16] Generally, if a take-back program is not available, most medicines can be disposed of in the household trash after being mixed with an unappealing substance.[8]
Handling and Disposal Workflow for Theophylline
Caption: Workflow for the safe handling and disposal of Theophylline.
References
- 1. foodb.ca [foodb.ca]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pccarx.com [pccarx.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. pfizer.com [pfizer.com]
- 10. carlroth.com [carlroth.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. camberpharma.com [camberpharma.com]
- 15. rhodespharma.com [rhodespharma.com]
- 16. Theophylline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
